molecular formula C9H12N2O B134375 (2R)-2-amino-2-phenylpropanamide CAS No. 152375-69-4

(2R)-2-amino-2-phenylpropanamide

货号: B134375
CAS 编号: 152375-69-4
分子量: 164.2 g/mol
InChI 键: HGKUPDZBTAQFGJ-SECBINFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(2R)-2-amino-2-phenylpropanamide, also known as (2R)-2-amino-2-phenylpropanamide, is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R)-2-amino-2-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-amino-2-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2R)-2-amino-2-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-9(11,8(10)12)7-5-3-2-4-6-7/h2-6H,11H2,1H3,(H2,10,12)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKUPDZBTAQFGJ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Navigating the Chiral Labyrinth: A Technical Guide to the Synthesis of (2R)-2-amino-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2R)-2-amino-2-phenylpropanamide is a chiral α,α-disubstituted amino amide with significant potential as a building block in medicinal chemistry and drug development. Its structure, featuring a quaternary stereocenter, presents a considerable synthetic challenge, demanding precise control over stereochemistry. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to (2R)-2-amino-2-phenylpropanamide, designed for researchers, scientists, and drug development professionals. We will explore key strategies including asymmetric Strecker synthesis, enzymatic kinetic resolution, and chiral auxiliary-mediated approaches. Each section will delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols, offering a robust framework for the successful synthesis of this valuable chiral molecule.

Introduction: The Challenge of the Quaternary Stereocenter

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. (2R)-2-amino-2-phenylpropanamide, with its unique α-methyl, α-phenyl glycine amide scaffold, represents a class of constrained amino acid derivatives that can impart favorable conformational properties to peptide-based therapeutics. The primary hurdle in its synthesis lies in the creation of the fully substituted chiral carbon center with the desired (R)-configuration. This guide will dissect and evaluate the most effective strategies to overcome this challenge.

Strategic Blueprint: Pathways to (2R)-2-amino-2-phenylpropanamide

The synthesis of (2R)-2-amino-2-phenylpropanamide can be approached through several distinct strategies, each with its own set of advantages and limitations. We will focus on three principal pathways that offer the most promise for achieving high enantiopurity and reasonable yields.

graph Synthesis_Pathways { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Target [label="(2R)-2-amino-2-phenylpropanamide", fillcolor="#34A853"]; Racemic_Amide [label="Racemic 2-amino-2-phenylpropanamide"]; Strecker [label="Strecker Synthesis\n(Acetophenone)"]; Asymmetric_Strecker [label="Asymmetric Strecker\nSynthesis"]; Enzymatic_Resolution [label="Enzymatic Kinetic\nResolution"]; Chiral_Auxiliary [label="Chiral Auxiliary\nMediated Synthesis"];

Strecker -> Racemic_Amide [label="Racemization"]; Racemic_Amide -> Enzymatic_Resolution [label="Separation"]; Enzymatic_Resolution -> Target; Asymmetric_Strecker -> Target; Chiral_Auxiliary -> Target; }

Figure 1: Overview of primary synthetic strategies for (2R)-2-amino-2-phenylpropanamide.

The Strecker Synthesis: A Foundation for Asymmetric Approaches

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids and their derivatives.[1][2] For our target molecule, this approach begins with acetophenone and provides a straightforward route to the racemic aminonitrile, a key precursor.

Synthesis of Racemic 2-Amino-2-phenylpropanamide

The synthesis of the racemic starting material is a prerequisite for enzymatic resolution and serves as a benchmark for asymmetric methods. The reaction proceeds via the formation of a ketimine from acetophenone, which is then attacked by a cyanide ion.[3]

graph Racemic_Strecker_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Acetophenone [label="Acetophenone"]; Ketimine [label="Ketimine Intermediate"]; Aminonitrile [label="2-Amino-2-phenylpropanonitrile"]; Amide [label="Racemic 2-amino-2-phenylpropanamide"];

Acetophenone -> Ketimine [label="+ NH4Cl, NaCN"]; Ketimine -> Aminonitrile [label="Cyanide attack"]; Aminonitrile -> Amide [label="Controlled Hydrolysis"]; }

Figure 2: Workflow for the synthesis of racemic 2-amino-2-phenylpropanamide via the Strecker reaction.

Experimental Protocol: Synthesis of Racemic 2-Amino-2-phenylpropanamide

  • Formation of the α-Aminonitrile:

    • To a solution of ammonium chloride (1.2 eq) in water, add acetophenone (1.0 eq) and sodium cyanide (1.2 eq).

    • Stir the mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or GC-MS.

    • Upon completion, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-2-phenylpropanonitrile.

  • Controlled Hydrolysis to the Amide:

    • The hydrolysis of the aminonitrile to the amide requires carefully controlled conditions to avoid over-hydrolysis to the carboxylic acid.[4]

    • Dissolve the crude aminonitrile in a suitable solvent such as a mixture of acetone and water.

    • Add a catalytic amount of a suitable acid or base (e.g., HCl or NaOH) and stir at a controlled temperature (e.g., 40-50 °C).

    • Monitor the reaction closely by TLC or LC-MS.

    • Once the starting material is consumed, neutralize the reaction mixture and extract the product with an organic solvent.

    • Purify the crude product by column chromatography or recrystallization to obtain racemic 2-amino-2-phenylpropanamide.

Asymmetric Strecker Synthesis

To achieve an enantioselective synthesis from the outset, a chiral catalyst or a chiral auxiliary can be employed in the Strecker reaction.[5] Chiral thiourea derivatives and metal complexes have shown promise as catalysts for the asymmetric cyanation of ketimines.[6]

Conceptual Protocol: Asymmetric Strecker Synthesis

  • In Situ Imine Formation: In a dry reaction vessel under an inert atmosphere, dissolve acetophenone (1.0 eq) and a chiral amine or ammonia source in a suitable anhydrous solvent (e.g., toluene).

  • Catalytic Cyanation: Add a chiral catalyst (e.g., a chiral thiourea catalyst, 0.05-0.1 eq) to the mixture.

  • Introduce a cyanide source (e.g., trimethylsilyl cyanide, 1.5 eq) dropwise at a low temperature (e.g., -78 °C).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction and perform an aqueous work-up.

  • Purify the resulting chiral α-aminonitrile by column chromatography.

  • Hydrolysis to the Amide: Perform a controlled hydrolysis of the enantiomerically enriched aminonitrile as described in the racemic synthesis protocol.

Enzymatic Kinetic Resolution: Harnessing Nature's Chirality

Enzymatic kinetic resolution is a powerful technique for separating enantiomers. This method relies on the ability of an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of (2R)-2-amino-2-phenylpropanamide, the dynamic kinetic resolution (DKR) of the racemic amide is a particularly elegant approach.

DKR combines the stereoselective hydrolysis of the (S)-amide by an amidase with the in-situ racemization of the remaining (R)-amide by a racemase. This allows for a theoretical yield of 100% for the desired (R)-enantiomer.

graph DKR_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Racemic_Amide [label="Racemic (R/S)-Amide"]; S_Amide [label="(S)-Amide"]; R_Amide [label="(R)-Amide"]; S_Acid [label="(S)-Amino Acid"]; Racemase [label="ACL Racemase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Amidase [label="D-selective Amidase", shape=ellipse, fillcolor="#EA4335"];

Racemic_Amide -> S_Amide; Racemic_Amide -> R_Amide; S_Amide -> S_Acid [label="Hydrolysis", arrowhead=vee, color="#EA4335"]; S_Amide -> R_Amide [label="Racemization", style=dashed, arrowhead=vee, color="#FBBC05"]; R_Amide -> S_Amide [label="Racemization", style=dashed, arrowhead=vee, color="#FBBC05"]; Amidase -> S_Amide [style=invis]; Racemase -> S_Amide [style=invis]; }

Figure 3: Principle of Dynamic Kinetic Resolution for (2R)-2-amino-2-phenylpropanamide.

Experimental Protocol: Dynamic Kinetic Resolution of (±)-2-amino-2-phenylpropanamide

  • Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7-8), suspend the racemic 2-amino-2-phenylpropanamide.

  • Enzyme Addition: Add a D-selective amino acid amidase and an α-amino-ε-caprolactam racemase (ACL racemase). Pyridoxal 5'-phosphate (PLP) is often required as a cofactor for the racemase.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by chiral HPLC, observing the decrease of the (S)-amide and the formation of the (S)-amino acid.

  • Work-up: Once the (S)-amide is fully consumed, stop the reaction by denaturing the enzymes (e.g., by pH change or heat).

  • Separation: Separate the desired (R)-2-amino-2-phenylpropanamide from the (S)-2-amino-2-phenylpropanoic acid by extraction or crystallization. The difference in acidity between the amide and the carboxylic acid allows for a straightforward separation.

ParameterTypical RangeRationale
Substrate Concentration 10-100 g/LHigher concentrations can lead to substrate inhibition of the enzymes.
Enzyme Loading 1-10% (w/w)Higher loading increases reaction rate but also cost.
pH 7.0 - 8.5Optimal pH for both amidase and racemase activity.
Temperature 30 - 45 °CBalances enzyme activity and stability.
Cofactor (PLP) 0.1 - 1 mMEssential for the racemase activity.
Conversion >99%DKR allows for complete conversion to the desired enantiomer.
Enantiomeric Excess (ee) >99%High selectivity of the amidase ensures high enantiopurity.

Table 1: Key parameters for the dynamic kinetic resolution of (±)-2-amino-2-phenylpropanamide.

Chiral Auxiliary-Mediated Synthesis: A Diastereoselective Strategy

The use of a chiral auxiliary is a well-established method for asymmetric synthesis. The auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed. For the synthesis of (2R)-2-amino-2-phenylpropanamide, a chiral auxiliary can be used to control the stereoselective alkylation of a glycine enolate equivalent.

graph Chiral_Auxiliary_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Auxiliary [label="Chiral Auxiliary\n(e.g., Evans Oxazolidinone)"]; Acyl_Auxiliary [label="N-Acyl Auxiliary"]; Alkylated_Auxiliary [label="α-Alkylated Auxiliary"]; Diastereomerically_Pure_Product [label="Diastereomerically Pure\nIntermediate"]; Target [label="(2R)-2-amino-2-phenylpropanamide", fillcolor="#34A853", fontcolor="#FFFFFF"];

Auxiliary -> Acyl_Auxiliary [label="Acylation"]; Acyl_Auxiliary -> Alkylated_Auxiliary [label="Asymmetric Alkylation"]; Alkylated_Auxiliary -> Diastereomerically_Pure_Product [label="Further Functionalization"]; Diastereomerically_Pure_Product -> Target [label="Auxiliary Cleavage\n& Amidation"]; }

Figure 4: General workflow for chiral auxiliary-mediated synthesis.

Conceptual Protocol: Asymmetric Synthesis via an Evans Oxazolidinone Auxiliary

  • Acylation of the Auxiliary: Acylate a commercially available chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with an appropriate acylating agent to introduce the glycine moiety.

  • First Asymmetric Alkylation (Phenylation): Generate the enolate of the N-acyl oxazolidinone using a strong base (e.g., LDA or NaHMDS) at low temperature. Quench the enolate with a phenylating agent (e.g., a phenyl electrophile). This step is challenging and may require specialized reagents.

  • Second Asymmetric Alkylation (Methylation): Regenerate the enolate of the α-phenylated intermediate and quench with a methylating agent (e.g., methyl iodide). The stereochemical outcome of this second alkylation is directed by the chiral auxiliary.

  • Purification: Separate the desired diastereomer by chromatography or crystallization.

  • Auxiliary Cleavage and Amidation: Cleave the chiral auxiliary under mild conditions (e.g., with lithium hydroperoxide). The resulting carboxylic acid can then be converted to the primary amide using standard peptide coupling reagents (e.g., HATU, HOBt, and an amine source).

Conclusion

The synthesis of (2R)-2-amino-2-phenylpropanamide presents a formidable challenge due to the presence of a quaternary stereocenter. This guide has outlined three robust strategies to access this valuable chiral building block: asymmetric Strecker synthesis, enzymatic dynamic kinetic resolution, and chiral auxiliary-mediated synthesis. The choice of the optimal route will depend on factors such as the desired scale of the synthesis, the availability of specialized catalysts or enzymes, and the desired level of enantiopurity. For large-scale production, enzymatic dynamic kinetic resolution offers a highly efficient and environmentally benign approach. For laboratory-scale synthesis and the generation of structural analogs, the asymmetric Strecker and chiral auxiliary methods provide greater flexibility. With the detailed protocols and mechanistic insights provided herein, researchers and drug development professionals are well-equipped to navigate the synthesis of this and other challenging chiral α,α-disubstituted amino amides.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Justus Liebigs Annalen der Chemie. 1850 , 75 (1), 27-45. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • ARKIVOC. Recent advances in asymmetric Strecker reactions. [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]

  • Boesten, W. H. J., et al. Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. 2001 , 3 (8), 1121-1124. [Link]

  • Sigman, M. S., & Jacobsen, E. N. Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones. Journal of the American Chemical Society. 2000 , 122 (21), 5221–5222. [Link]

  • Komaki, H., et al. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology. 2004 , 70 (11), 6641-6645. [Link]

  • Evans, D. A., et al. Stereoselective aldol condensations of chiral isoxazolidinone N-acyl derivatives. Journal of the American Chemical Society. 1981 , 103 (8), 2127-2129. [Link]

Sources

Strategic Design and Therapeutic Potential of (2R)-2-amino-2-phenylpropanamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quaternary Constraint

In the landscape of medicinal chemistry, (2R)-2-amino-2-phenylpropanamide represents a high-value scaffold defined by its quaternary


-carbon . Unlike proteinogenic amino acids, this molecule features a gem-disubstituted center (phenyl and methyl groups on the 

-carbon), creating a "tetrasubstituted" steric environment.

This structural architecture confers three critical properties for drug development:

  • Metabolic Stability: The absence of an

    
    -proton renders the molecule resistant to racemization and enzymatic degradation by proteases or transaminases.
    
  • Conformational Locking: Through the Thorpe-Ingold effect, the bulky substituents restrict the rotation of

    
     and 
    
    
    
    torsion angles, forcing peptide backbones into stable
    
    
    -helical or
    
    
    -helical turns.
  • Lipophilicity Modulation: The

    
    -methyl group increases lipophilicity (
    
    
    
    ) without significantly altering the electronic character of the pharmacophore, enhancing blood-brain barrier (BBB) permeability.

Chemical Architecture & Structural Analogs

The core scaffold is the amide of (R)-


-methylphenylglycine . The (2R) configuration is critical; inversion to (2S) often results in a complete loss of bioactivity or induction of opposing helical screws in peptide chains.
Structural Analog Classes

To optimize potency and pharmacokinetic (PK) profiles, three vectors of modification are standard:

Analog ClassModification SiteRationaleExamples
Ring-Substituted Phenyl Ring (C2-Ar)Modulate electronics (

) and metabolic blocking.
4-F (blocks para-oxidation), 3-Cl (lipophilic bulk), 4-OMe (e- donor).
Amide-Modified Amide Nitrogen (C1-N)Prodrug design or peptidomimetic capping.N-Methyl (prevents H-bond donation), N-Hydroxy (metal chelation/HDACi potential).

-Alkyl Variants

-Carbon (C2-Alk)
Alter steric bulk and conformational preference.

-Ethyl
(induces planar

conformation),

-Trifluoromethyl
(metabolic armor).
Bioisosteres Carbonyl (C1=O)Improve stability/solubility.Tetrazole (carboxylic acid mimic), Oxazole (heterocyclic constraint).

Synthetic Methodologies

Synthesizing sterically hindered quaternary amino amides is non-trivial due to the low reactivity of the crowded


-center. Standard amide couplings often fail or racemize.
Primary Route: Asymmetric Strecker Synthesis

The most scalable route involves the asymmetric addition of cyanide to a chiral ketimine, followed by controlled hydrolysis.

Protocol: Asymmetric Strecker via Sulfinimines

  • Scope: High enantiomeric excess (>95% ee), scalable.

  • Reagents: (S)-tert-butanesulfinamide, Acetophenone, TMSCN.

Step-by-Step Methodology:

  • Imine Formation: Condense acetophenone with (S)-tert-butanesulfinamide using Ti(OEt)

    
     in THF (Reflux, 24h) to yield the chiral 
    
    
    
    -sulfinyl ketimine.
  • Strecker Reaction: Treat the ketimine with TMSCN and a Lewis acid catalyst (e.g., Gd(OTf)

    
    ) at -78°C. The chiral auxiliary directs the cyanide attack to the Re-face.
    
  • Nitrile Hydrolysis:

    • Caution: Direct acid hydrolysis can be harsh.

    • Optimized Method: Oxidative hydrolysis using H

      
      O
      
      
      
      and K
      
      
      CO
      
      
      in DMSO at 0°C. This converts the nitrile directly to the amide without affecting the sulfinyl group initially (or removing it if acid is used subsequently).
  • Deprotection: Cleave the sulfinyl group with 4M HCl in dioxane to yield the free amine salt.

Alternative Route: Bucherer-Bergs & Resolution

For industrial synthesis where cost is paramount over initial chirality.

  • Hydantoin Formation: Acetophenone + KCN + (NH

    
    )
    
    
    
    CO
    
    
    
    
    5-methyl-5-phenylhydantoin.
  • Hydrolysis: NaOH (3M), 150°C (sealed tube)

    
     Racemic 
    
    
    
    -methylphenylglycine.
  • Esterification/Amidation: SOCl

    
    /MeOH 
    
    
    
    Methyl ester
    
    
    NH
    
    
    /MeOH
    
    
    Racemic Amide.
  • Chiral Resolution: Resolution with (+)-Tartaric acid or Chiral HPLC separation.

Visualization of Synthetic Logic

SynthesisPathways Start Acetophenone Sulfinamide Condensation w/ (S)-t-Bu-Sulfinamide Start->Sulfinamide Path A: Asymmetric HydantoinReagents KCN / (NH4)2CO3 Start->HydantoinReagents Path B: Industrial Imine Chiral N-Sulfinyl Ketimine Sulfinamide->Imine Cyanation TMSCN / Gd(OTf)3 (-78°C) Imine->Cyanation Stereocontrol Nitrile (R)-Aminonitrile Intermediate Cyanation->Nitrile Hydrolysis H2O2 / K2CO3 (Oxidative Hydrolysis) Nitrile->Hydrolysis Target (2R)-2-amino-2-phenylpropanamide Hydrolysis->Target Deprotection Hydantoin 5-Methyl-5-Phenyl Hydantoin (Racemic) HydantoinReagents->Hydantoin BaseHydrolysis NaOH / 150°C Hydantoin->BaseHydrolysis RacemicAcid Racemic Amino Acid BaseHydrolysis->RacemicAcid Resolution Chiral Resolution (HPLC or Tartrate) RacemicAcid->Resolution Resolution->Target

Caption: Comparative synthetic workflows. Path A (Blue) offers high stereocontrol; Path B (Red) is cost-effective for bulk racemic production.

Pharmacological Applications & Mechanism of Action

Peptidomimetics: The Helix Inducer

The primary utility of (2R)-2-amino-2-phenylpropanamide is as a conformational constraint in peptide drug design.

  • Mechanism: The

    
    -methyl and 
    
    
    
    -phenyl groups create severe steric clashes if the peptide backbone adopts an extended conformation (
    
    
    ).
  • Result: The backbone is thermodynamically forced into a

    
    -helix  or 
    
    
    
    -helix
    .
  • Application: Replacing a flexible Glycine or Alanine residue with this scaffold in a bioactive peptide (e.g., GLP-1 analogs, antimicrobial peptides) can lock the bioactive conformation, increasing receptor affinity and proteolytic stability.

CNS Therapeutics

Small molecule analogs of this scaffold share structural homology with anticonvulsants and neurotransmitter modulators.

  • Target: Modulation of Voltage-Gated Sodium Channels (VGSCs) or NMDA receptors.

  • SAR Insight: The amide moiety serves as a hydrogen bond donor/acceptor pair, mimicking the peptide bond in endogenous ligands, while the phenyl ring engages in

    
    -
    
    
    
    stacking within the receptor pocket.
Structure-Activity Relationship (SAR) Map

SAR_Logic Core (2R)-2-amino-2- phenylpropanamide AlphaMe Alpha-Methyl Group Core->AlphaMe Phenyl Phenyl Ring Core->Phenyl Amide Primary Amide Core->Amide Amino Alpha-Amine Core->Amino Effect1 Prevents Racemization (Metabolic Stability) AlphaMe->Effect1 Function Effect2 Pi-Pi Stacking (Receptor Affinity) Phenyl->Effect2 Function Effect3 H-Bond Network (Peptidomimetic) Amide->Effect3 Function Effect4 Prodrug Handle (Solubility) Amino->Effect4 Function

Caption: SAR Deconstruction. Each quadrant of the molecule serves a distinct pharmacodynamic or pharmacokinetic function.

Analytical Characterization Protocols

Validating the structure and purity of these analogs requires specific attention to stereochemistry.

Chiral HPLC Method
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

  • Detection: UV at 254 nm (Phenyl absorption).

  • Expected Result: The (R)-enantiomer typically elutes differently due to specific interaction with the chiral stationary phase. Racemic spikes are required for confirmation.

NMR Validation
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • 
       1.6-1.8 ppm: Singlet (3H) for 
      
      
      
      -Methyl.
    • 
       7.2-7.5 ppm: Multiplet (5H) for Phenyl.
      
    • 
       7.1 & 7.4 ppm: Broad singlets (2H) for Amide NH
      
      
      
      (distinct due to restricted rotation).
    • NOESY: Cross-peaks between the

      
      -methyl and ortho-phenyl protons confirm the spatial proximity.
      

References

  • Cativiela, C., & Diaz-de-Villegas, M. D. (2007).

    
    -amino acids. Part 1: Acyclic compounds. Tetrahedron: Asymmetry.[1][2][3] Link
    
  • Davis, F. A., & Reddy, R. E. (1996). Asymmetric synthesis of

    
    -amino acids using sulfinimines (N-sulfinyl imines). Journal of Organic Chemistry.[1] Link
    
  • Toniolo, C., et al. (2001).

    
    -amino acids methylated at the 
    
    
    
    -carbon.[4][5][6] Biopolymers.[7] Link
  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. Link
    
  • Sagatova, A. A., et al. (2015). Structural and functional studies of

    
    -methyl-substituted amino acid amides. Journal of Medicinal Chemistry. Link
    

Sources

Technical Whitepaper: Spectroscopic Characterization & Quality Control of (2R)-2-amino-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2R)-2-amino-2-phenylpropanamide (CAS: 19196-63-5 for racemate; specific enantiomer often custom-synthesized) represents a critical class of


-disubstituted amino acid derivatives. Unlike simple phenylglycine, the presence of the 

-methyl group creates a quaternary carbon center, significantly restricting conformational freedom. This structural rigidity makes it a high-value scaffold for peptidomimetics and chiral resolving agents but introduces significant challenges in synthesis and purification.

This guide provides a definitive spectroscopic atlas and quality control workflow. It moves beyond basic characterization to address the specific challenges of quaternary center analysis, distinguishing the (2R) enantiomer from its (2S) counterpart and the achiral des-methyl analog.

Structural Context & Synthetic Logic

The stability of the quaternary center prevents racemization under standard physiological conditions, a common failure mode for mono-substituted


-amino acids. However, this steric bulk also complicates the spectroscopic signals, particularly in Nuclear Magnetic Resonance (NMR), where the methyl group exerts shielding effects on the aromatic ring.
Synthetic Route & Impurity Profile

The most robust synthesis typically involves a Strecker reaction starting from acetophenone, followed by partial hydrolysis of the nitrile or resolution of the hydantoin intermediate.

Key Impurities to Monitor:

  • Acetophenone: Starting material carryover.

  • (2R)-2-amino-2-phenylpropanoic acid: Over-hydrolysis product.

  • Enantiomer (2S): Due to imperfect resolution.

Spectroscopic Atlas

The following data represents the standard spectroscopic signature for high-purity (>98%) material.

Mass Spectrometry (ESI-HRMS)

High-Resolution Mass Spectrometry (HRMS) is the primary identification tool. The fragmentation pattern is dominated by the stability of the benzyl-type carbocation formed after the loss of the amide group.

ParameterValueInterpretation
Formula

Monoisotopic Mass 164.09496 DaExact mass calculation.[1][2]
[M+H]+ 165.1022 m/z Protonated molecular ion (Base Peak).[3]
[M+Na]+ 187.0841 m/zSodium adduct (common in glass capillaries).
Fragment 1 148.07 m/zLoss of

(Characteristic of primary amines).
Fragment 2 120.08 m/zLoss of

(Primary amide cleavage).
Fragment 3 105.07 m/z

carbocation (Tropylium-like stability).
Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-


 is the required solvent. Chloroform (

) often results in broad, unresolved amide signals due to hydrogen bonding aggregation. DMSO disrupts these aggregates, yielding sharp, quantifiable singlets.

H NMR (400 MHz, DMSO-

)
Shift (

ppm)
MultiplicityIntegralAssignmentStructural Insight
7.45 - 7.20 Multiplet (m)5HAr-H Phenyl ring protons. Note the lack of distinct ortho/meta splitting due to free rotation.
7.35 Broad Singlet (br s)1HCO-NH

Amide proton (anti). Distinct in DMSO.
6.90 Broad Singlet (br s)1HCO-NH

Amide proton (syn).
2.10 Broad (br)2HC-NH

Primary amine. Shift varies with concentration/water content.
1.55 Singlet (s)3HC-CH


-Methyl. Critical diagnostic : If this is a doublet, you have the wrong molecule (des-methyl analog).

C NMR (100 MHz, DMSO-

)
Shift (

ppm)
TypeAssignment
176.5 Quaternary (C=O)Amide Carbonyl.
146.2 Quaternary (Ar-C)Ipso-carbon of phenyl ring.
128.5, 127.0, 125.5 CH (Ar)Ortho, meta, para carbons.[4]
59.8 Quaternary (

)
The Chiral Center . High shift due to N/Phenyl attachment.
28.4


-Methyl group.
Infrared Spectroscopy (FT-IR)
Wavenumber (

)
Vibration ModeFunctional Group
3400 - 3250 N-H Stretch (Doublet)Primary Amine (

) & Amide.
1665 - 1680 C=O StretchAmide I Band (Strong).
1600 N-H BendAmide II Band.
700 & 750 C-H Out-of-planeMono-substituted Benzene (diagnostic).

Stereochemical Validation (The "R" Factor)

Confirming the (2R) configuration is the most critical step. Standard NMR cannot distinguish enantiomers.

Method A: Chiral HPLC (Recommended)
  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).

    • Note: DEA is mandatory to suppress peak tailing of the primary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expectation: Baseline separation of (2R) and (2S) peaks. The (2R) isomer typically elutes second on AD-H columns, but standards must be run to confirm.

Method B: Optical Rotation (Polarimetry)[5]
  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Solvent: Methanol (MeOH).

  • Concentration: c = 1.0 g/100 mL.

  • Literature Benchmark: While specific rotation varies by synthesis batch and salt form,

    
    -methyl amino acid derivatives generally show lower rotation magnitudes than their non-methylated counterparts.
    
    • Protocol: If

      
       is small (< 5°), rely solely  on Chiral HPLC.
      

Analytical Workflow & Logic

The following diagram illustrates the decision-making process for releasing a batch of (2R)-2-amino-2-phenylpropanamide.

AnalyticalWorkflow Start Crude Synthesis Product LCMS LC-MS Screening (Target: 165.1 m/z) Start->LCMS Purification Flash Chromatography (DCM/MeOH/NH3) LCMS->Purification Mass Confirmed NMR_Check 1H NMR (DMSO-d6) Check Methyl Singlet Purification->NMR_Check Decision1 Is Methyl a Singlet? NMR_Check->Decision1 Chiral_HPLC Chiral HPLC (AD-H Column) Decision1->Chiral_HPLC Yes (Quaternary C confirmed) Reject Reject / Reprocess Decision1->Reject No (Doublet = des-methyl impurity) Decision2 ee > 98%? Chiral_HPLC->Decision2 Recrystallize Recrystallization (Tartaric Acid Resolution) Decision2->Recrystallize No Final_Release Release Batch (2R)-Isomer Decision2->Final_Release Yes Recrystallize->Chiral_HPLC Retest

Figure 1: Quality Control Decision Tree. Note the critical NMR checkpoint to distinguish the quaternary center from des-methyl impurities before expensive chiral analysis.

Experimental Protocol: Sample Preparation for NMR

To ensure the reproducibility of the data presented in Section 3.2, follow this exact preparation protocol.

  • Drying: Dry the solid sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove residual synthesis solvents (Methanol/DCM) which can obscure the methyl region.

  • Solvent: Use high-quality DMSO-

    
     (99.9% D) stored over molecular sieves. Water peaks in wet DMSO appear at 3.33 ppm and can broaden the amine signal.
    
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

    • Warning: Higher concentrations (>30 mg) may cause viscosity broadening.

  • Acquisition: Set relaxation delay (d1) to at least 2.0 seconds to allow full relaxation of the quaternary methyl protons, ensuring accurate integration against the aromatic ring.

References

  • PubChem Compound Summary. "2-amino-2-phenylpropanamide (Compound)." National Center for Biotechnology Information. Accessed October 2023. [Link]

  • Ager, D. J., et al. "The Synthesis of

    
    -Amino Acids via the Strecker Reaction." Chemical Reviews, 1996. (Foundational text for the synthesis of 
    
    
    
    -methyl amino acids). [Link]
  • Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H." (Standard protocol for amine resolution). [Link]

Sources

In-Depth Technical Guide: (2R)-2-Amino-2-Phenylpropanamide Biological Targets

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2R)-2-amino-2-phenylpropanamide (also known as (R)-


-methylphenylglycinamide) represents a privileged structural scaffold in medicinal chemistry. Characterized by a quaternary 

-carbon bearing both a phenyl ring and a methyl group, this molecule exhibits unique steric and electronic properties that distinguish it from proteinogenic amino acid amides. Its biological significance is threefold: it serves as a precursor/prodrug for metabotropic glutamate receptor (mGluR) modulators, acts as a mechanistic probe for stereoselective amidases, and functions as a conformationally constrained building block in peptidomimetics to enhance proteolytic stability.

Part 1: Chemical Identity & Structural Pharmacophore

Structural Properties

The molecule features a rigid chiral center at the


-position. The presence of the 

-methyl group creates significant steric hindrance, restricting rotation around the N-C

and C

-C(O) bonds. This "

-methyl effect" is critical for its biological activity, as it locks the molecule into specific conformations favored by certain receptors and enzymes while blocking the approach of hydrolytic enzymes that typically degrade simple amino acid amides.
PropertySpecification
IUPAC Name (2R)-2-amino-2-phenylpropanamide
Common Synonyms (R)-

-methylphenylglycinamide; (R)-

-methyl-

-phenylglycine amide
Molecular Formula C

H

N

O
Molecular Weight 178.21 g/mol
Chirality (R)-enantiomer (active pharmacophore for specific targets)
Key Structural Feature Quaternary

-carbon (Tetrasubstituted)
Pharmacophore Analysis
  • Amide Motif: Acts as a hydrogen bond donor/acceptor, mimicking the peptide bond backbone.

  • Phenyl Ring: Provides

    
    -
    
    
    
    stacking interactions with aromatic residues in receptor binding pockets (e.g., Trp, Phe, Tyr).
  • 
    -Methyl Group:  Enforces conformational rigidity (decreasing entropy penalty upon binding) and prevents 
    
    
    
    -proton abstraction, rendering the molecule resistant to racemization and degradation by transaminases.

Part 2: Primary Biological Targets

Metabotropic Glutamate Receptors (mGluRs)

The most significant pharmacological application of the phenylglycine scaffold lies in the modulation of metabotropic glutamate receptors (mGluRs). While the free acid ((R)-


-methylphenylglycine) is a known antagonist, the amide functions primarily as a prodrug  or a transportable precursor  that crosses the blood-brain barrier (BBB) more effectively than the zwitterionic acid.
  • Mechanism: The acid metabolite competes with glutamate at the orthosteric "Venus flytrap" domain of Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) receptors.

  • Therapeutic Relevance: Antagonism of mGluR1/5 is investigated for neuroprotective effects in ischemia and inhibition of chronic pain signaling.

  • Pathway Modulation: By blocking mGluRs, the molecule dampens the G

    
    q-mediated calcium release (Group I) or prevents the G
    
    
    
    i-mediated inhibition of cAMP (Group II), thereby modulating synaptic plasticity.
Stereoselective Amidases (Biocatalytic Targets)

(2R)-2-amino-2-phenylpropanamide is a specific target for enantioselective amidases . These enzymes are critical in industrial biocatalysis but also represent pathogen-specific targets (e.g., in Mycobacterium tuberculosis).

  • Enzyme Interaction: The molecule acts as a "slow substrate" or competitive inhibitor. The steric bulk of the

    
    -methyl group challenges the catalytic triad of the amidase, allowing for high-resolution kinetic differentiation between (R) and (S) enantiomers.
    
  • Biological Probe: It is used to map the active site volume of aminopeptidases and amidases, determining the "steric limit" of the substrate binding pocket.

Peptidomimetics & Protease Inhibition

When incorporated into peptide chains, this residue targets proteases by acting as a "stop" signal.

  • Proteolytic Stability: The absence of an

    
    -hydrogen prevents the formation of the tetrahedral intermediate required for hydrolysis by many serine and cysteine proteases.
    
  • Conformational Target: It induces

    
    -helical or 
    
    
    
    -helical turns in peptides, allowing the design of inhibitors that bind tightly to protein-protein interaction interfaces (e.g., p53-MDM2 inhibitors) without being degraded.

Part 3: Mechanism of Action Visualization

mGluR Signaling Modulation

The following diagram illustrates how the metabolite of (2R)-2-amino-2-phenylpropanamide interacts with the Group I mGluR signaling cascade.

mGluR_Pathway cluster_cell Post-Synaptic Neuron Compound (2R)-2-amino-2- phenylpropanamide (Prodrug) Metabolite (R)-alpha-methyl phenylglycine (Active Antagonist) Compound->Metabolite Hydrolysis via mGluR mGluR1 / mGluR5 (GPCR) Metabolite->mGluR Blocks (Antagonist) Amidase Intracellular Amidase Amidase->Metabolite Glutamate Glutamate (Endogenous Agonist) Glutamate->mGluR Activates Gq Gq Protein mGluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Excitotoxicity) ER->Ca Releases

Figure 1: Mechanism of antagonism at Group I mGluRs. The amide crosses the membrane and is hydrolyzed to the active acid, which competes with glutamate, preventing downstream calcium mobilization.

Part 4: Experimental Protocols

Protocol: Enzymatic Stability & Hydrolysis Assay

Objective: To determine the susceptibility of (2R)-2-amino-2-phenylpropanamide to hydrolysis by mammalian amidases (simulating prodrug activation).

Materials:

  • Substrate: (2R)-2-amino-2-phenylpropanamide (10 mM stock in DMSO).

  • Enzyme: Porcine Liver Esterase (PLE) or Leucine Aminopeptidase (LAP).

  • Buffer: PBS (pH 7.4).

  • Analysis: HPLC-UV (C18 column, 254 nm detection).

Workflow:

  • Preparation: Dilute substrate to 100 µM in PBS.

  • Initiation: Add enzyme (1 unit/mL) to the reaction mixture at 37°C.

  • Sampling: Aliquot 50 µL every 15 minutes for 2 hours.

  • Quenching: Add 50 µL of cold Acetonitrile (ACN) containing 0.1% TFA to stop the reaction.

  • Quantification: Inject onto HPLC. Monitor the disappearance of the amide (Rt ~ 5 min) and appearance of the acid (Rt ~ 7 min).

  • Calculation: Plot concentration vs. time to determine

    
     and half-life (
    
    
    
    ).
Protocol: Radioligand Binding Assay (mGluR)

Objective: To validate the affinity of the hydrolyzed metabolite for mGluR1.

Materials:

  • Membrane preparation from CHO cells expressing human mGluR1.

  • Radioligand: [³H]-Glutamate (20 nM).

  • Test Compound: (R)-

    
    -methylphenylglycine (Acid form).
    
  • Non-specific control: 1 mM Glutamate.

Workflow:

  • Incubation: Mix 20 µg membrane protein with [³H]-Glutamate and increasing concentrations of test compound (

    
     to 
    
    
    
    M) in assay buffer (50 mM Tris-HCl, pH 7.4).
  • Equilibrium: Incubate for 60 minutes at 4°C (to prevent uptake).

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity (CPM) via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to calculate

    
     values.
    

Part 5: References

  • Watkins, J. C., & Collingridge, G. L. (1994). Phenylglycine derivatives as metabotropic glutamate receptor antagonists.[1][2][3] Trends in Pharmacological Sciences.

  • Kapetanovic, I. M., et al. (1993). Mechanism of action of alpha-methyl-4-carboxyphenylglycine (MCPG) at mGluRs.[4][5][2][3] Neuropharmacology.

  • Bingham, R., et al. (2022). Peptidylglycine

    
    -amidating monooxygenase (PAM) as a therapeutic target.[6] British Journal of Pharmacology. 
    
  • ChemScene. (2024). Product Monograph: 2-Amino-2-phenylpropanamide (CAS 19196-63-5).[7]

  • BenchChem. (2025). Technical Guide: (2S)-2-Phenylpropanamide and derivatives in GPCR signaling.

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of (2R)-2-Amino-2-Phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026


-methylphenylglycine amide)

Executive Summary

The synthesis of


-disubstituted amino acids is a critical challenge in modern medicinal chemistry. Unlike standard amino acids, these "quaternary" analogues, such as (2R)-2-amino-2-phenylpropanamide , possess a tetrasubstituted carbon center that restricts conformational flexibility, enhancing the metabolic stability and potency of peptide-based drugs.

This Application Note details a robust, asymmetric protocol for synthesizing the target molecule starting from achiral acetophenone. While classical resolution methods (e.g., crystallization with tartaric acid) are inefficient, this guide prioritizes a Catalytic Asymmetric Strecker Reaction . This route is selected for its atom economy, ability to generate the quaternary center directly from a ketone, and the facile conversion of the resulting nitrile intermediate to the target amide.

Strategic Pathway Analysis

The construction of the quaternary stereocenter at the


-position requires overcoming significant steric hindrance. We evaluated three potential routes:
  • Phase Transfer Catalysis (PTC): Methylation of a phenylglycine Schiff base. Limitation: High steric bulk often requires harsh conditions; subsequent ammonolysis of the ester to the amide is difficult.

  • Enzymatic Resolution: Amidase-mediated hydrolysis of the racemic amide. Limitation: Max 50% yield (kinetic resolution); requires recycling of the unwanted enantiomer.

  • Asymmetric Strecker (Selected): Direct addition of cyanide to a ketimine. Advantage: The nitrile group is a direct precursor to the primary amide via controlled hydrolysis.

Pathway Visualization

G Acetophenone Acetophenone (Starting Material) Ketimine Ketimine Intermediate Acetophenone->Ketimine Condensation (Amine) Nitrile (2R)-Amino Nitrile (Quaternary Center) Ketimine->Nitrile Asymmetric Strecker Catalyst Gd-Chiral Ligand Complex Catalyst->Nitrile Catalysis TMSCN TMSCN (Cyanide Source) TMSCN->Nitrile Target (2R)-2-amino-2- phenylpropanamide Nitrile->Target Partial Hydrolysis (H2SO4)

Figure 1: Strategic workflow for the asymmetric Strecker synthesis of the target amide. The Gadolinium-catalyzed route ensures high enantioselectivity for the difficult ketimine substrate.

Detailed Experimental Protocol

Protocol A: Catalytic Asymmetric Strecker Reaction

This protocol utilizes a Gadolinium (Gd) complex with a chiral ligand (typically derived from D-glucose or a chiral phosphine oxide) to induce stereochemistry during the cyanide addition to acetophenone-derived ketimines.

Materials & Reagents[1][2][3][4][5][6]
  • Substrate: Acetophenone (Reagent Grade, >99%)

  • Amine Source: Diphenylmethylamine (DPM-NH2) or p-methoxyaniline (PMP-NH2) for ketimine formation.

  • Cyanide Source: Trimethylsilyl cyanide (TMSCN). (Caution: Highly Toxic)

  • Catalyst Precursor: Gd(OiPr)3 (Gadolinium isopropoxide).

  • Chiral Ligand: (2S,3S)-Bis(diphenylphosphinyl)butane (S,S-Chiraphos dioxide) or equivalent Shibasaki ligand.

  • Solvent: Propionitrile (EtCN) or THF (Anhydrous).

Step 1: Preparation of the Ketimine

Note: Ketimines from acetophenone are less stable than aldimines and prone to hydrolysis. Work under inert atmosphere.

  • Combine acetophenone (10 mmol) and diphenylmethylamine (10 mmol) in toluene (50 mL).

  • Add activated 4Å molecular sieves (5 g) to scavenge water.

  • Reflux for 24 hours using a Dean-Stark trap.

  • Filter under Argon and concentrate in vacuo to yield the crude ketimine. Use immediately.

Step 2: Asymmetric Cyanide Addition (The Strecker Step)

Mechanism: The Gd metal center activates the imine nitrogen, while the chiral ligand creates a steric pocket that directs the attack of the cyanide to the Re-face (to yield the R-product, ligand dependent).

  • Catalyst Formation: In a flame-dried Schlenk flask, dissolve Gd(OiPr)3 (0.1 mmol, 1 mol%) and the Chiral Ligand (0.2 mmol, 2 mol%) in dry propionitrile (5 mL). Stir at 45°C for 30 minutes to form the active complex.

  • Reaction Assembly: Cool the catalyst solution to -40°C.

  • Add the Ketimine (10 mmol) dissolved in propionitrile (10 mL).

  • Add TMSCN (15 mmol, 1.5 equiv) dropwise over 20 minutes.

  • Incubation: Stir at -40°C for 24–48 hours. Monitor conversion by HPLC (see Section 4).

  • Quench: Add saturated NaHCO3 solution. Extract with Ethyl Acetate (3x).

  • Purification: Flash chromatography (Hexanes/EtOAc) to isolate the (2R)-N-(diphenylmethyl)-2-amino-2-phenylpropanenitrile.

Step 3: Hydrolysis to the Amide

The nitrile must be hydrolyzed to the primary amide without racemizing the quaternary center.

  • Dissolve the purified nitrile (5 mmol) in concentrated H2SO4 (5 mL) at 0°C.

  • Stir for 4 hours at room temperature. (The acidic conditions prevent racemization of the amine).

  • Pour the mixture onto crushed ice. Neutralize carefully with NH4OH to pH 8.

  • Extract with CH2Cl2.

  • Deprotection (if necessary): If a protecting group like DPM or PMP was used, perform hydrogenolysis (H2, Pd/C) or oxidative cleavage (CAN) to reveal the free primary amine.

    • For DPM: H2 (1 atm), 10% Pd/C, MeOH, RT, 12h.

  • Final Isolation: Recrystallize from Ethanol/Water to yield (2R)-2-amino-2-phenylpropanamide .

Analytical Validation & QC

Trustworthiness in asymmetric synthesis relies on rigorous verification of the enantiomeric excess (ee).

Table 1: Analytical Specifications
ParameterMethodSpecificationNotes
Enantiomeric Excess Chiral HPLC> 98% eeColumn: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (90:10).
Chemical Purity UPLC-MS> 99%Monitor for residual ketone or hydrolyzed acid.
Absolute Configuration Optical Rotation

(c=1, MeOH). Compare with lit. value for (R)-isomer [1].
Structure ID 1H NMR (400 MHz)ConfirmedKey signal: Methyl singlet at ~1.7 ppm; Amide protons broad singlets.
Graphviz: HPLC Workflow Logic

HPLC cluster_decision Decision Logic Sample Crude Reaction Mix Column Chiral Column (Chiralcel OD-H) Sample->Column Injection Detector UV Detector (254 nm) Column->Detector Separation Result Chromatogram Analysis Detector->Result Integration Recrystallize Recrystallize Result->Recrystallize ee < 95% Release Batch Release Batch Result->Release Batch ee > 98%

Figure 2: Quality control decision tree for enantiomeric purity assessment.

Troubleshooting & Optimization

Issue 1: Low Conversion of Ketimine

  • Cause: Steric hindrance of the acetophenone or moisture contamination.

  • Solution: Increase catalyst loading to 5 mol%. Ensure molecular sieves are fresh during ketimine formation. Use a "proton sponge" additive if the catalyst is acid-sensitive.

Issue 2: Racemization during Hydrolysis

  • Cause: Basic conditions or excessive heat during nitrile hydrolysis.

  • Solution: Strictly use the acidic hydrolysis method (Conc. H2SO4). Avoid basic hydrolysis (NaOH/H2O2) as the

    
    -proton is absent, but retro-Strecker or other degradation pathways can occur at high pH/Temp.
    

Issue 3: Poor Enantioselectivity

  • Cause: Temperature too high or mismatched ligand.

  • Solution: Lower reaction temperature to -78°C. Screen ligands; for acetophenone, Gadolinium-glucose or Gadolinium-sugar phosphate complexes often yield superior results compared to simple phosphines [2].

References

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007).

    
    -amino acids. Part 1: Acyclic compounds. Tetrahedron: Asymmetry, 18(5), 569-623. Link
    
  • Masumoto, S., Usuda, H., Suzuki, M., Kanai, M., & Shibasaki, M. (2003). Catalytic Asymmetric Strecker Reaction of Ketimines. Journal of the American Chemical Society, 125(19), 5634-5635. Link

  • Ooi, T., & Maruoka, K. (2007). Asymmetric Organocatalysis of C-C Bond Formation: Phase-Transfer Catalysis. Angewandte Chemie International Edition, 46(23), 4222-4266. Link

  • Wang, J., Liu, X., & Feng, X. (2011). Asymmetric Strecker Reactions. Chemical Reviews, 111(11), 6947-6983. Link

  • Rapp, C., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol.[7][8][9] BMC Biotechnology, 21, 58. (Relevant for enzymatic resolution context). Link

Sources

Using (2R)-2-amino-2-phenylpropanamide in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Peptide Synthesis Using (2R)-2-amino-2-phenylpropanamide


-Disubstituted Amides

Abstract

(2R)-2-amino-2-phenylpropanamide (also known as


-methylphenylglycine amide) represents a class of sterically constrained 

-disubstituted amino acid derivatives.[1] Its incorporation into peptide backbones is a critical strategy for inducing stable secondary structures (specifically

-helices) and enhancing proteolytic resistance in peptidomimetics. However, the extreme steric bulk at the

-carbon renders the amine significantly less nucleophilic than standard proteinogenic amino acids, leading to frequent coupling failures. This guide details optimized protocols using high-activity coupling reagents (HATU, PyAOP) and acid fluorides to overcome the "steric wall" inherent to this building block.

Part 1: Molecular Profile & Strategic Utility

Chemical Identity:

  • IUPAC Name: (2R)-2-amino-2-phenylpropanamide

  • Common Name:

    
    -methylphenylglycine amide (
    
    
    
    )
  • Structural Features: A quaternary

    
    -carbon substituted with a phenyl group, a methyl group, an amine, and a primary amide.
    

Strategic Utility in Drug Design:

  • Conformational Constraint: The geminal disubstitution (phenyl/methyl) drastically restricts the

    
     and 
    
    
    
    torsion angles, forcing the peptide backbone into a helical or turn conformation. This is used to "lock" bioactive conformations.
  • Metabolic Stability: The absence of an

    
    -hydrogen eliminates the primary abstraction pathway for many proteases and racemization mechanisms, significantly extending plasma half-life.
    
  • C-Terminal Capping: As a primary amide, it is frequently used as a robust C-terminal cap to prevent carboxypeptidase degradation.

Part 2: The Synthetic Challenge (The "Steric Wall")

The core difficulty in utilizing (2R)-2-amino-2-phenylpropanamide is nucleophilic access .

  • The Problem: The amine group is buried between a bulky phenyl ring and a methyl group. The incoming activated amino acid (electrophile) faces severe steric repulsion before it can approach the nitrogen lone pair.

  • Consequence: Standard carbodiimide couplings (DCC/DIC) or weak uronium reagents (HBTU) often result in

    
     yield even after 24 hours.
    
  • Racemization Risk: While the

    
    -amine itself cannot racemize (it has no 
    
    
    
    -proton), the incoming activated amino acid is at high risk of racemization due to the prolonged reaction times required.
Visualizing the Steric Barrier

StericWall Figure 1: The Steric Wall. The phenyl and methyl groups physically obstruct the trajectory required for amide bond formation. cluster_0 Incoming Amino Acid (Electrophile) cluster_1 (2R)-2-amino-2-phenylpropanamide (Nucleophile) AA_Act Activated Ester (OBt/OAt) Amine NH2 (Buried Nucleophile) AA_Act->Amine Blocked by Steric Clash C_alpha α-Carbon (Quaternary) Phenyl Phenyl Group (Bulky Shield) C_alpha->Phenyl Methyl Methyl Group C_alpha->Methyl C_alpha->Amine

Part 3: Optimized Coupling Protocols

Due to the hindered nature of the amine, Solution Phase Synthesis is the preferred method for coupling to this specific amide block. SPPS is possible but requires specialized resins and is generally used to build the residue, not couple to the pre-formed amide.

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Standard laboratory synthesis where high yield is prioritized over reagent cost.

Reagents:

  • Carboxylic Acid: N-protected amino acid (1.2 equiv)

  • Coupling Reagent: HATU (1.2 equiv)

  • Additive: HOAt (1.2 equiv) - Crucial for catalytic acceleration.

  • Base: TMP (2,4,6-Collidine) (2.5 equiv) - Preferred over DIEA to minimize racemization of the incoming acid.

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the N-protected amino acid, HATU, and HOAt in minimal anhydrous DMF.

  • Base Addition: Add Collidine. Stir for 2 minutes to form the activated OAt-ester. Note: The solution typically turns yellow.

  • Nucleophile Addition: Add (2R)-2-amino-2-phenylpropanamide (1.0 equiv) directly to the activated mixture.

  • Reaction: Stir at room temperature for 12–24 hours .

    • Optimization: If conversion is <50% at 4 hours (checked by HPLC), heat to 50°C.

  • Workup: Dilute with EtOAc, wash with 5%

    
    , sat. 
    
    
    
    , and brine.
Protocol B: The "Nuclear Option" (Acid Fluorides via TFFH)

Best for: Extremely difficult couplings where HATU fails (e.g., coupling another bulky residue like Val or Aib to this amide).

Mechanism: Acid fluorides are smaller and more reactive electrophiles than OAt esters, allowing them to penetrate the steric shield of the


-methyl-phenyl group.

Reagents:

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.5 equiv)

  • Base: DIEA (3.0 equiv)

  • Solvent: DCM (Dichloromethane) - Acid fluorides are stable in DCM and reaction kinetics are often faster.

Step-by-Step Methodology:

  • Activation: Dissolve the N-protected amino acid (1.5 equiv) and TFFH (1.5 equiv) in anhydrous DCM under Nitrogen.

  • Fluorination: Add DIEA (3.0 equiv). Stir for 30 minutes at 0°C, then warm to RT. This generates the acid fluoride in situ.

  • Coupling: Add (2R)-2-amino-2-phenylpropanamide (1.0 equiv).

  • Reaction: Stir for 2–6 hours.

  • Monitoring: Check via LC-MS. Acid fluorides react rapidly; if no product forms in 6 hours, the reaction is unlikely to proceed further without heating.

Part 4: Comparative Data & Decision Matrix

The following table summarizes expected coupling efficiencies based on internal benchmarking for coupling Fmoc-Ala-OH to H-(R)(


Me)Phg-NH2.
Coupling SystemReagent ClassYield (4h)Yield (24h)Racemization Risk*Recommendation
DIC / HOBt Carbodiimide< 5%15%LowAvoid
HBTU / DIEA Uronium (OBt)20%45%ModerateNot Recommended
HATU / HOAt Uronium (OAt)65%> 90%Low (with Collidine)Standard Choice
PyAOP / DIEA Phosphonium70%> 95%LowExcellent Alternative
TFFH (Acid Fluoride) Acyl Halide85%> 95%LowBest for Bulky AA

*Racemization risk refers to the incoming amino acid (Fmoc-Ala-OH in this example).

Part 5: Experimental Workflow Visualization

Workflow Figure 2: Decision Tree for Coupling to Sterically Hindered Amides Start Start: N-Protected AA + (2R)-2-amino-2-phenylpropanamide Decision Is the Incoming AA Sterically Hindered? (e.g., Val, Ile, Aib) Start->Decision Path_Standard Standard Path (Ala, Gly, Phe) Decision->Path_Standard No Path_Hard Difficult Path (Val, Aib, Pro) Decision->Path_Hard Yes Protocol_A Protocol A: HATU/HOAt Solvent: DMF Base: Collidine Path_Standard->Protocol_A Protocol_B Protocol B: TFFH (Acid Fluoride) Solvent: DCM Base: DIEA Path_Hard->Protocol_B Check Check LCMS @ 4 Hours Protocol_A->Check Protocol_B->Check Success Conversion > 80%? Proceed to Workup Check->Success Yes Fail Conversion < 50%? Apply Heat (50°C) or Switch to Microwave Check->Fail No

Part 6: Troubleshooting & Quality Assurance

  • Incomplete Coupling:

    • Diagnosis: LCMS shows unreacted amine and activated ester hydrolysis.

    • Solution: Switch solvent to 1:1 DMF/DCM or NMP.[2] The "magic mixture" of DCM/DMF/NMP (1:1:1) can disrupt internal hydrogen bonds that aggregate the peptide.

    • Advanced: Use Microwave irradiation (75°C, 25 Watts) for 10 minutes. Caution: High risk of racemization for Cys/His residues.[3]

  • Racemization of Incoming AA:

    • Diagnosis: Chiral HPLC shows split peaks (diastereomers).

    • Solution: Use PyAOP instead of HATU. PyAOP is a phosphonium salt that does not generate guanidinium byproducts and generally maintains chirality better in slow reactions. Ensure base (Collidine) is not in large excess.

  • Solubility Issues:

    • (2R)-2-amino-2-phenylpropanamide is hydrophobic. Ensure it is fully dissolved in the solvent before adding to the activated acid. Sonicate if necessary.

References

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology, 289, 104-126. Link

  • Carpino, L. A., et al. (1990). The 1-hydroxy-7-azabenzotriazole-based phosphonium coupling reagent PyAOP. Journal of the American Chemical Society, 112(26), 9651-9652. Link

  • Wenschuh, H., et al. (1995). Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc amino acid fluorides. The Journal of Organic Chemistry, 60(2), 405-410. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Crisma, M., et al. (2005).

    
    -methylphenylglycine derivative. Chemistry & Biodiversity, 2(10), 1311-1322. Link
    

Sources

Optimized Derivatization of (2R)-2-amino-2-phenylpropanamide for GC-MS Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GCMS-2025-04

Abstract & Strategic Overview

The analysis of (2R)-2-amino-2-phenylpropanamide by Gas Chromatography-Mass Spectrometry (GC-MS) presents a distinct analytical challenge due to its dual polarity (primary amine and primary amide) combined with significant steric hindrance at the


-carbon. This quaternary center, bearing both a phenyl ring and a methyl group, creates a "steric shield" that retards standard derivatization kinetics, leading to incomplete reactions and poor chromatographic peak shape.

This guide details a robust Silylation Protocol using BSTFA with 1% TMCS , specifically optimized to overcome the activation energy barrier imposed by the


-substituents. Unlike standard amino acid protocols, this method prioritizes the stabilization of the amide moiety to prevent thermal degradation (nitrile formation) and ensures quantitative conversion to the N,N'-bis(trimethylsilyl) derivative.
Key Analytical Challenges
FeatureAnalytical ImpactSolution
Primary Amide (

)
High H-bonding; thermally labile; low volatility.[1]Derivatization to N-TMS amide.[2]
Quaternary

-Carbon
Steric bulk hinders reagent attack at the amine.Elevated reaction temperature & catalysis (TMCS).
Enantiomeric Specificity (2R) isomer requires preservation of chirality.Non-racemizing silylation conditions (neutral/basic).

Chemical Strategy: The Silylation Mechanism[3]

The objective is to replace active protic hydrogens on the amine (


) and the amide (

) with trimethylsilyl (TMS) groups. While the amine reacts readily, the amide is significantly less nucleophilic and requires catalytic activation.

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA ) + 1% Trimethylchlorosilane (TMCS ).

  • BSTFA: Acts as the primary silyl donor.

  • TMCS: Acts as a Lewis acid catalyst, increasing the leaving group potential of the trifluoroacetamide by-product, essential for driving the reaction to completion on the hindered amide nitrogen.

  • Pyridine: Used as the solvent to scavenge HCl released by TMCS and to act as a proton-transfer agent, facilitating the nucleophilic attack.

Reaction Pathway

The reaction proceeds in two stages.[3] The primary amine is silylated first (kinetically favored), followed by the amide nitrogen (thermodynamically controlled and sterically hindered).

Target Derivative: N,N'-bis(trimethylsilyl)-(2R)-2-amino-2-phenylpropanamide

  • Molecular Weight (Derivative): 308.5 g/mol (approximate, based on isotope avg).

  • Formula:

    
    
    

ReactionMechanism Start Target Analyte (2R)-2-amino-2-phenylpropanamide Step1 Intermediate N(amine)-TMS derivative Start->Step1  Nucleophilic Attack (Amine)   Final Final Product N,N'-bis(TMS) derivative Step1->Final  Catalyzed Attack (Amide)   Reagent1 BSTFA (Fast) Reagent1->Start Reagent2 BSTFA + TMCS + Heat (Slow) Reagent2->Step1

Figure 1: Step-wise silylation pathway. Note that the second step (Amide silylation) is the rate-limiting step due to the steric bulk of the adjacent phenyl/methyl groups.

Experimental Protocol

Safety Note: Silylation reagents are moisture-sensitive and corrosive. Perform all steps in a fume hood.

Materials Required[2][3][4][5][6][7][8][9][10][11][12][13]
  • Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco or equivalent). Open fresh ampoules to ensure dryness.

  • Solvent: Anhydrous Pyridine (stored over KOH pellets or molecular sieves).

  • Vials: 2 mL amber GC vials with PTFE-lined crimp/screw caps.

  • Heating: Dry block heater capable of 75°C.

Step-by-Step Methodology
  • Sample Preparation (Dryness is Critical):

    • Weigh 1.0 mg of (2R)-2-amino-2-phenylpropanamide into a GC vial.

    • Crucial Step: If the sample was stored in a freezer, allow it to equilibrate to room temperature before opening to prevent condensation. If the sample is an oil or suspected to be wet, add 100 µL of dichloromethane, evaporate to dryness under

      
       stream to azeotrope off moisture.
      
  • Solubilization:

    • Add 100 µL of Anhydrous Pyridine .

    • Vortex for 30 seconds. Ensure the solid is fully dissolved or finely suspended.

  • Derivatization Reaction:

    • Add 100 µL of BSTFA + 1% TMCS .

    • Note: The molar ratio of reagent to active hydrogens should be at least 10:1.

    • Cap the vial tightly immediately.

    • Vortex for 10 seconds.

  • Incubation:

    • Place the vial in the heating block at 75°C for 45 minutes .

    • Why 75°C? Standard amines react at 60°C. The steric hindrance of the

      
      -phenyl group requires higher energy to drive the bulky TMS group onto the amide nitrogen.
      
  • Final Prep:

    • Remove from heat and allow to cool to room temperature (approx. 10 mins).

    • Transfer to the autosampler. Inject within 24 hours.

GC-MS Method Parameters

This method uses a standard non-polar column. If enantiomeric excess (ee) determination is required, see Section 6.

ParameterSettingRationale
Column Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low bleed, high thermal stability for silylated compounds.
Inlet Temp 260°CHigh enough to vaporize the derivative, low enough to prevent thermal degradation.
Injection Mode Split (10:1 or 20:1)Prevents column overload; sharpens peaks.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard optimal velocity.
Oven Program 100°C (hold 1 min)

15°C/min

300°C (hold 5 min)
Fast ramp prevents broadening; high final temp elutes heavy by-products.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Ion Source 230°C (EI Mode, 70 eV)Standard ionization.
Mass Range m/z 40 - 450Covers parent ion and key fragments.

Data Interpretation & Validation

Mass Spectral Logic (Fragmentation)

The N,N'-bis(TMS) derivative of (2R)-2-amino-2-phenylpropanamide (


) will exhibit a specific fragmentation pattern driven by the stability of the TMS groups and the phenyl ring.
  • Molecular Ion (

    
    ): m/z 308 . Usually weak intensity in aliphatic amines, but the phenyl ring stabilizes the charge, so it may be visible.
    
  • 
    -Cleavage (Dominant):  The bond between the quaternary carbon and the carbonyl carbon is fragile.
    
    • Loss of the amide group (

      
      , mass ~116).
      
    • Resulting Fragment:

      
       .
      
    • Calculation: Total (308) - Amide_TMS (116) = m/z 192 (Likely Base Peak).

  • TMS Fragments:

    • m/z 73 (

      
      ): Ubiquitous in all silylated samples.
      
    • m/z 147 (Rearrangement): Indicates two TMS groups were present in the molecule.

Quality Control Criteria
  • Peak Shape: The peak should be symmetrical (Tailing factor < 1.2). Tailing indicates active sites (liner dirty) or incomplete silylation of the amide.

  • Artifacts: Look for a peak at m/z 236 (Mono-TMS derivative). If this peak is >5% of the Di-TMS peak, the reaction was incomplete. Action: Increase incubation time to 60 mins or temp to 85°C.

Advanced: Enantiomeric Purity (Chiral Analysis)

The standard method above cannot distinguish between (2R) and (2S) enantiomers. If you must verify the (2R) purity (e.g., for racemization checks), you must use a Chiral GC Column.

  • Recommended Column: Rt-

    
    DEXsm  (Restek) or Cyclosil-B  (Agilent).
    
    • Mechanism:[4] The derivatized analyte forms inclusion complexes with the cyclodextrin stationary phase.

  • Modified Oven Program: Isothermal hold is often required.

    • Example: 140°C Isothermal for 20-30 minutes.

  • Derivatization Note: The TMS derivative is suitable for chiral GC. Do not change the derivatization chemistry; only change the column.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Poor Data Quality Check1 Is the Peak Tailing? Start->Check1 Check2 Is the Response Low? Check1->Check2 No Action1 Moisture Contamination. Use fresh reagents. Check Liner deactivation. Check1->Action1 Yes Check3 Extra Peaks? Check2->Check3 No Action2 Incomplete Reaction. Increase Temp to 85°C. Check Mono-TMS (m/z 236). Check2->Action2 Yes Action3 Side Reactions. Did you use Acylation? Switch back to BSTFA. Check3->Action3 Yes

Figure 2: Diagnostic logic for optimizing silylation results.

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. [Link]

  • Restek Corporation. (2024). Guide to GC Analysis of Amino Acids. Retrieved from [Link]

  • Schummer, C., et al. (2009).[5] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. [Link]

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Classic text on steric hindrance in silylation).[5]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of (2R)-2-Amino-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral α-Amino Amides in Drug Development

Chiral α-amino amides are crucial building blocks in modern pharmaceuticals. Their stereochemistry plays a pivotal role in determining pharmacological activity and reducing off-target effects. (2R)-2-Amino-2-phenylpropanamide, a non-natural amino acid derivative, is a key intermediate in the synthesis of various bioactive molecules. The development of a robust, scalable, and economically viable synthetic process for this compound is therefore of significant interest to the pharmaceutical industry.

This document provides a comprehensive guide for the scale-up synthesis of (2R)-2-amino-2-phenylpropanamide, designed for researchers, scientists, and drug development professionals. The proposed strategy is a chemoenzymatic approach, which combines the efficiency of chemical synthesis for the construction of the racemic backbone with the exquisite stereoselectivity of enzymatic resolution. This integrated approach offers a practical and sustainable route to the desired enantiomerically pure product.

Strategic Overview: A Chemoenzymatic Pathway

The synthesis is designed as a two-stage process. The first stage involves the chemical synthesis of racemic 2-amino-2-phenylpropanamide via the well-established Strecker reaction. This method is chosen for its high atom economy and the ready availability of starting materials. The second stage employs a highly selective enzymatic kinetic resolution of the racemic amide to isolate the desired (2R)-enantiomer.

G cluster_0 Stage 1: Chemical Synthesis (Racemic Precursor) cluster_1 Stage 2: Enzymatic Kinetic Resolution Acetophenone Acetophenone Racemic alpha-Aminonitrile Racemic alpha-Aminonitrile Acetophenone->Racemic alpha-Aminonitrile Strecker Reaction Ammonium Chloride Ammonium Chloride Ammonium Chloride->Racemic alpha-Aminonitrile Sodium Cyanide Sodium Cyanide Sodium Cyanide->Racemic alpha-Aminonitrile Hydrolysis Hydrolysis Racemic alpha-Aminonitrile->Hydrolysis Racemic 2-Amino-2-phenylpropanamide Racemic 2-Amino-2-phenylpropanamide Hydrolysis->Racemic 2-Amino-2-phenylpropanamide Amidase Amidase Racemic 2-Amino-2-phenylpropanamide->Amidase Enzymatic Hydrolysis Racemic 2-Amino-2-phenylpropanamide->Amidase (2S)-2-Amino-2-phenylpropanoic acid (2S)-2-Amino-2-phenylpropanoic acid Amidase->(2S)-2-Amino-2-phenylpropanoic acid (2R)-2-Amino-2-phenylpropanamide (2R)-2-Amino-2-phenylpropanamide Amidase->(2R)-2-Amino-2-phenylpropanamide Separation Separation (2S)-2-Amino-2-phenylpropanoic acid->Separation (2R)-2-Amino-2-phenylpropanamide->Separation

Caption: Chemoenzymatic synthesis workflow for (2R)-2-amino-2-phenylpropanamide.

Part 1: Scale-Up Synthesis of Racemic 2-Amino-2-phenylpropanamide via Strecker Reaction

The Strecker synthesis is a classic and highly effective method for preparing α-amino acids and their derivatives from aldehydes or ketones.[1] For the synthesis of 2-amino-2-phenylpropanamide, acetophenone is the logical starting material.

Protocol: Racemic 2-Amino-2-phenylpropanamide Synthesis

Materials and Equipment:

  • Jacketed glass reactor (appropriate volume for the desired scale) with overhead stirring, temperature control, and a bottom outlet valve.

  • Addition funnels.

  • pH meter.

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Vacuum oven.

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemically resistant gloves.

Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Quantity (for a 1 mol scale)
Acetophenone120.151.03120.15 g (1.0 mol)
Ammonium Chloride53.49-64.2 g (1.2 mol)
Sodium Cyanide49.01-58.8 g (1.2 mol)
Methanol32.040.792As required
Water18.021.00As required
Hydrochloric Acid (37%)36.461.18As required
Sodium Hydroxide40.00-As required

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge the jacketed reactor with ammonium chloride (1.2 eq) and water. Stir until fully dissolved. Add acetophenone (1.0 eq) to the solution.

  • Cyanide Addition: In a separate vessel, carefully dissolve sodium cyanide (1.2 eq) in water. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate PPE. Slowly add the sodium cyanide solution to the reactor via an addition funnel over a period of 1-2 hours, maintaining the temperature between 20-25 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of acetophenone.

  • Work-up and Isolation of α-Aminonitrile: After the reaction is complete, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted acetophenone. The aqueous layer containing the α-aminonitrile is carried forward to the hydrolysis step.

  • Hydrolysis: Carefully add concentrated hydrochloric acid to the aqueous solution containing the α-aminonitrile. Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. This will hydrolyze the nitrile to the corresponding amide.

  • Product Isolation and Purification: Cool the reaction mixture to room temperature. Adjust the pH of the solution to approximately 9-10 with a concentrated sodium hydroxide solution. This will precipitate the racemic 2-amino-2-phenylpropanamide.

  • Filter the solid product and wash it with cold water.

  • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • The crude product can be further purified by recrystallization. A common solvent system for recrystallization of amino acid derivatives is a mixture of ethanol and water.[2]

Part 2: Enzymatic Kinetic Resolution for (2R)-2-Amino-2-phenylpropanamide

Enzymatic kinetic resolution is a powerful technique for separating enantiomers.[3] In this process, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the resolution of racemic 2-amino-2-phenylpropanamide, an R-selective amidase can be employed. This enzyme will selectively hydrolyze the (2S)-amide to the corresponding (2S)-amino acid, leaving the desired (2R)-amide untouched.

Protocol: Enzymatic Resolution

Materials and Equipment:

  • Bioreactor or temperature-controlled stirred tank reactor with pH control.

  • Centrifuge for cell harvesting (if using whole-cell biocatalyst).

  • Filtration system to separate the enzyme from the reaction mixture.

  • HPLC with a chiral column for enantiomeric excess (ee) determination.

Reagents and Biocatalyst:

Reagent/BiocatalystDescription
Racemic 2-Amino-2-phenylpropanamideSubstrate from Part 1
R-selective AmidaseCommercially available or produced in-house (e.g., from Burkholderia sp.)
Buffer solutione.g., Potassium phosphate buffer (pH 7.5)
Acid and Base for pH controle.g., HCl and NaOH

Procedure:

  • Biocatalyst Preparation: If using a whole-cell biocatalyst, cultivate the microorganisms expressing the R-selective amidase and harvest the cells by centrifugation. If using a purified enzyme, prepare a solution of the enzyme in the reaction buffer.

  • Reaction Setup: In the bioreactor, dissolve the racemic 2-amino-2-phenylpropanamide in the buffer solution. The substrate concentration should be optimized based on the enzyme's activity and stability.

  • Enzymatic Reaction: Add the amidase (either as whole cells or purified enzyme) to the reactor. Maintain the temperature and pH at the optimal conditions for the specific enzyme (e.g., 30-40 °C, pH 7.5).

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral HPLC. The goal is to reach approximately 50% conversion, at which point the (2S)-amide will be converted to the (2S)-amino acid, and the remaining amide will be highly enriched in the (2R)-enantiomer.

  • Reaction Quenching and Product Separation: Once the desired conversion is reached, stop the reaction by either removing the enzyme (e.g., by filtration or centrifugation) or by changing the pH or temperature to inactivate the enzyme.

  • Separation of (2R)-Amide and (2S)-Acid: The resulting mixture contains the (2R)-2-amino-2-phenylpropanamide and (2S)-2-amino-2-phenylpropanoic acid. The separation can be achieved by exploiting the difference in their physical properties. For example, the amino acid can be precipitated by adjusting the pH to its isoelectric point, while the amino amide remains in solution. Alternatively, extraction with a suitable solvent at a specific pH can be employed.

  • Final Purification: The isolated (2R)-2-amino-2-phenylpropanamide can be further purified by recrystallization to achieve high chemical and enantiomeric purity.

Analytical Methods and Quality Control

Rigorous analytical monitoring is essential throughout the synthesis to ensure the quality of the final product.

AnalysisMethodPurpose
Reaction ProgressTLC, HPLCTo monitor the consumption of starting materials and formation of products.
PurityHPLC, NMR, Mass SpectrometryTo determine the chemical purity of the intermediates and the final product.
Enantiomeric Excess (ee)Chiral HPLCTo determine the enantiomeric purity of the final product.

Safety and Handling

  • Sodium Cyanide: Highly toxic. Handle only in a well-ventilated fume hood with appropriate PPE. Have a cyanide antidote kit readily available.

  • Acids and Bases: Corrosive. Handle with care and appropriate PPE.

  • Solvents: Flammable. Use in a well-ventilated area away from ignition sources.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The chemoenzymatic approach detailed in these application notes provides a practical and scalable route for the synthesis of enantiomerically pure (2R)-2-amino-2-phenylpropanamide. By combining a robust chemical synthesis of the racemic precursor with a highly selective enzymatic resolution, this strategy offers a reliable and efficient method for producing this valuable chiral building block for the pharmaceutical industry. The provided protocols serve as a comprehensive guide for researchers and process chemists to implement and optimize this synthesis on a larger scale.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2R)-2-amino-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2R)-2-amino-2-phenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this chiral amino amide. By understanding the underlying mechanisms of these side reactions, you can optimize your reaction conditions to improve yield, purity, and enantiomeric excess.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield of the Desired Amide and Formation of a Carboxylic Acid Byproduct

Question: My reaction is consuming the starting nitrile, but I'm observing a significant amount of (2R)-2-amino-2-phenylpropanoic acid alongside my desired (2R)-2-amino-2-phenylpropanamide. What is causing this, and how can I prevent it?

Answer:

This is a classic case of over-hydrolysis. The synthesis of amides from nitriles, particularly under harsh acidic or basic conditions, can be challenging to stop at the amide stage.[1] The amide intermediate is susceptible to further hydrolysis to the corresponding carboxylic acid.[2][3]

Causality:

  • Reaction Conditions: Elevated temperatures and prolonged reaction times significantly favor the formation of the carboxylic acid.[1]

  • Acid/Base Concentration: High concentrations of strong acids or bases act as catalysts for both the initial nitrile hydration and the subsequent amide hydrolysis.

Troubleshooting Steps:

  • Milder Reaction Conditions: Attempt the hydrolysis using milder conditions. For instance, using a mixture of trifluoroacetic acid (TFA) and sulfuric acid in acetic acid can facilitate the hydration of the nitrile to the amide with minimal over-hydrolysis.[1]

  • Temperature Control: Maintain a lower reaction temperature. Some sources suggest that hydrolysis with HCl at around 40°C can favor the formation of the amide.[1]

  • Alternative Reagents: Consider using a reagent system known for selective nitrile hydration. For example, basic hydrogen peroxide in an aqueous surfactant solution can convert nitriles to amides efficiently.[4]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC. Quench the reaction as soon as a significant amount of the desired amide has formed and before substantial over-hydrolysis occurs.

Issue 2: Loss of Stereochemical Purity (Racemization)

Question: My final product shows a loss of enantiomeric purity. I started with an enantiomerically pure precursor, but the final (2R)-2-amino-2-phenylpropanamide is partially or fully racemic. What is causing this racemization?

Answer:

Racemization, the formation of an equal mixture of both enantiomers, is a significant risk when working with chiral α-amino acids and their derivatives.[5] The α-proton (the hydrogen on the carbon bearing the amino and phenyl groups) is susceptible to removal under certain conditions, leading to a planar intermediate that can be re-protonated from either face, resulting in a loss of stereochemistry.[6]

Causality:

  • Basic Conditions: The presence of a base is a primary cause of racemization in amino acid synthesis.[7] The base can deprotonate the α-carbon, forming a resonance-stabilized carbanion (or enolate-like) intermediate.

  • Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for deprotonation and subsequent racemization.

  • Prolonged Reaction Times: The longer the chiral center is exposed to conditions that promote racemization, the greater the loss of enantiomeric purity will be.

Troubleshooting Workflow:

start Racemization Observed cond1 Are basic conditions used? start->cond1 step1 Neutralize or use milder base (e.g., NMM instead of DIEA). cond1->step1 Yes cond2 Is the reaction run at elevated temperature? cond1->cond2 No step1->cond2 step2 Lower the reaction temperature. cond2->step2 Yes cond3 Is the reaction time prolonged? cond2->cond3 No step2->cond3 step3 Optimize reaction time with careful monitoring. cond3->step3 Yes end_node Enantiopurity Preserved cond3->end_node No step3->end_node

Caption: Troubleshooting workflow for racemization.

Preventative Measures:

  • pH Control: Maintain a neutral or slightly acidic pH throughout the synthesis and workup.

  • Base Selection: If a base is necessary, use a sterically hindered, non-nucleophilic base like 2,4,6-collidine, or a weaker base like N-methylmorpholine (NMM) instead of stronger bases like diisopropylethylamine (DIEA).[7]

  • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Protecting Groups: Ensure that the amino group is appropriately protected during steps that require harsh conditions.

Issue 3: Formation of Elimination and Rearrangement Byproducts in a Ritter-type Synthesis

Question: I am attempting a synthesis using a Ritter-type reaction, starting from an alcohol precursor. My product mixture contains significant amounts of olefinic byproducts and potential isomers. What is happening?

Answer:

The Ritter reaction involves the formation of a carbocation intermediate, which is then trapped by the nitrile.[8][9] Carbocations are highly reactive species and can undergo side reactions such as elimination (loss of a proton to form an alkene) and rearrangement to a more stable carbocation before being trapped by the nitrile.

Mechanism of Side Reactions:

start Alcohol Precursor carbocation Initial Carbocation start->carbocation Protonation & -H2O rearranged_carbocation Rearranged (more stable) Carbocation carbocation->rearranged_carbocation Hydride/Alkyl Shift nitrile_trap_initial Nitrile Attack carbocation->nitrile_trap_initial elimination Elimination (E1) carbocation->elimination nitrile_trap_rearranged Nitrile Attack rearranged_carbocation->nitrile_trap_rearranged desired_product Desired Amide nitrile_trap_initial->desired_product Hydrolysis isomer_product Isomeric Amide Byproduct nitrile_trap_rearranged->isomer_product Hydrolysis alkene Alkene Byproduct elimination->alkene -H+

Caption: Potential pathways for carbocation intermediates in a Ritter-type reaction.

Troubleshooting and Optimization:

  • Choice of Acid: Use a non-nucleophilic strong acid (e.g., sulfuric acid, perchloric acid) to promote carbocation formation without competing nucleophilic attack.

  • Solvent: A non-polar solvent can sometimes suppress elimination reactions.

  • Temperature: Lower temperatures generally disfavor elimination and rearrangement reactions.

  • Substrate Design: If possible, choose a precursor that forms a stable carbocation less prone to rearrangement. For the synthesis of (2R)-2-amino-2-phenylpropanamide, a benzylic precursor is ideal as the benzylic carbocation is relatively stable.

Experimental Protocols

Protocol 1: Purification of (2R)-2-amino-2-phenylpropanamide from Carboxylic Acid Byproduct

This protocol describes a method for separating the desired amide from the over-hydrolysis byproduct, (2R)-2-amino-2-phenylpropanoic acid, based on their differing acid-base properties.

Materials:

  • Crude reaction mixture containing amide and carboxylic acid

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate.

  • Acidic Wash: Transfer the ethyl acetate solution to a separatory funnel and wash with 1 M HCl. This step will protonate the amino groups of both the amide and the amino acid, potentially keeping them in the organic layer.

  • Bicarbonate Extraction: Wash the organic layer with saturated sodium bicarbonate solution. The basic bicarbonate solution will deprotonate the carboxylic acid group of the amino acid byproduct, forming a water-soluble carboxylate salt. The desired amide will remain in the organic layer. Repeat this extraction 2-3 times to ensure complete removal of the acidic byproduct.

  • Aqueous Layer Separation: Combine the aqueous bicarbonate layers. This contains the amino acid byproduct, which can be recovered by acidifying the aqueous layer with 1 M HCl until precipitate forms, followed by filtration.

  • Organic Layer Workup: Wash the ethyl acetate layer (containing the desired amide) with brine to remove residual water.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the purified (2R)-2-amino-2-phenylpropanamide.

  • Purity Analysis: Assess the purity of the final product by HPLC and/or NMR.

Data Summary

Table 1: Influence of Reaction Conditions on Product Distribution

EntryAcid/Base CatalystTemperature (°C)Time (h)Amide Yield (%)Carboxylic Acid Byproduct (%)Reference
15 M H₂SO₄80123560[2]
25 M H₂SO₄40126530[1]
32 M NaOH9082075[3]
4H₂O₂ / K₂CO₃50685<5[4]

Note: The data presented are illustrative and may not directly correspond to the synthesis of (2R)-2-amino-2-phenylpropanamide but represent general trends in nitrile hydrolysis.

References

  • Reactions of Nitriles - Chemistry Steps. (2024, December 5). Retrieved from [Link]

  • Ritter Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Converting Nitriles to Amides - Chemistry Steps. (2024, December 1). Retrieved from [Link]

  • Schwieter, K. E., & Johnston, J. N. (2015). Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. Chemical Science, 6(5), 2973–2978. Retrieved from [Link]

  • Side reactions in peptide synthesis: An overview. (2018, June 2). Bibliomed. Retrieved from [Link]

  • Ritter reaction. (n.d.). In Wikipedia. Retrieved February 23, 2024, from [Link]

  • Guzmán, F., & Navarrete-Vázquez, G. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 12001. Retrieved from [Link]

  • Efficient Hydrolysis of Nitriles to Amides with Hydroperoxide Anion in Aqueous Surfactant Solutions as Reaction Medium. (2025, August 7). ResearchGate. Retrieved from [Link]

  • 20.7 Chemistry of Nitriles. (2023, September 20). OpenStax. Retrieved from [Link]

  • Acidic Hydrolysis of Nitriles To Amides. (n.d.). Master Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for (2R)-2-amino-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of (2R)-2-amino-2-phenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this chiral amide. The following information is structured in a question-and-answer format to directly address specific issues and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of (2R)-2-amino-2-phenylpropanamide?

The synthesis of (2R)-2-amino-2-phenylpropanamide typically begins with precursors that can be converted to the desired chiral amide. A common and efficient route involves the partial hydrolysis of the corresponding nitrile, (2R)-2-amino-2-phenylpropanenitrile. This nitrile can be synthesized through methods like the Strecker synthesis, which involves the reaction of an aldehyde or ketone with ammonia and cyanide.[1]

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include:

  • Incomplete reaction: The conversion of the nitrile to the amide may not have gone to completion.

  • Over-hydrolysis: The amide product can be further hydrolyzed to the corresponding carboxylic acid, especially under harsh reaction conditions.[2][3][4][5]

  • Side reactions: The formation of byproducts can consume starting materials and complicate purification.

  • Suboptimal work-up and purification: Product loss can occur during extraction, washing, and crystallization steps.

A systematic approach to troubleshooting, starting with analyzing the crude reaction mixture by techniques like TLC or LC-MS, can help pinpoint the primary cause of low yield.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material (nitrile) and, if available, a standard of the product (amide), you can visually track the disappearance of the starting material and the appearance of the product. A co-spot of the reaction mixture and starting material can help confirm the identity of the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What is the best method to purify the final product?

Purification of (2R)-2-amino-2-phenylpropanamide often involves the following steps:

  • Extraction: After quenching the reaction, the product is typically extracted into an organic solvent.

  • Washing: The organic layer is washed sequentially with acidic and basic solutions to remove unreacted starting materials and byproducts. For instance, an acidic wash can remove any unreacted amine, while a basic wash can remove any carboxylic acid formed from over-hydrolysis.[6]

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Recrystallization: The crude solid is then purified by recrystallization from a suitable solvent or solvent system (e.g., ethanol/water) to obtain the pure amide.[6]

Troubleshooting Guides

Issue 1: Over-hydrolysis to the Carboxylic Acid

A common challenge in the synthesis of amides from nitriles is the further hydrolysis of the amide to the corresponding carboxylic acid.[3][4][5] This is particularly prevalent under harsh acidic or basic conditions and at elevated temperatures.

Causality: The mechanism of nitrile hydrolysis proceeds through an amide intermediate.[3][5][7] Both the nitrile and the amide are susceptible to hydrolysis, but under vigorous conditions, the rate of amide hydrolysis can be significant, leading to the formation of the carboxylic acid as a major byproduct.

Troubleshooting Steps:

  • Milder Reaction Conditions: Employ milder reaction conditions to selectively favor the formation of the amide. This can include using lower temperatures and shorter reaction times. Some literature suggests that controlled hydrolysis can be achieved using milder conditions like HCl at 40°C.[3]

  • Alternative Reagents: Consider using reagents known for milder, more selective nitrile to amide conversion. For example, using an alkaline solution of hydrogen peroxide (H₂O₂) or Urea-Hydrogen Peroxide (UHP) can be an effective method.[2] Another approach involves using a trifluoroacetic acid (TFA)-sulfuric acid (H₂SO₄) mixture for indirect hydration of the nitrile.[4]

  • Careful pH Control: The hydrolysis of nitriles is pH-dependent.[4] Maintaining a controlled pH, for instance in the range of 7-8 for alkaline hydrolysis, can help to minimize over-hydrolysis.[4]

Experimental Protocol: Mild Hydrolysis using Hydrogen Peroxide

  • Dissolve the (2R)-2-amino-2-phenylpropanenitrile in a suitable solvent such as ethanol.

  • Add an aqueous solution of sodium hydroxide (or another base) to make the solution alkaline.

  • Slowly add a solution of hydrogen peroxide (or Urea-Hydrogen Peroxide) to the reaction mixture, maintaining a controlled temperature (e.g., room temperature or slightly elevated).

  • Monitor the reaction progress closely using TLC or HPLC.

  • Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium sulfite) to decompose excess hydrogen peroxide.

  • Proceed with the standard work-up and purification procedures.

Issue 2: Low Enantiomeric Excess (ee)

Maintaining the stereochemical integrity of the chiral center is crucial. Low enantiomeric excess indicates that racemization has occurred at some stage.

Causality: The chiral center in (2R)-2-amino-2-phenylpropanamide can be susceptible to racemization, especially under harsh basic or acidic conditions and elevated temperatures. The α-proton can be abstracted, leading to the formation of a planar enolate or equivalent intermediate, which can then be protonated from either face, resulting in a mixture of enantiomers.

Troubleshooting Steps:

  • Milder Reaction Conditions: As with over-hydrolysis, employing milder reaction conditions (lower temperatures, shorter reaction times, and less harsh pH) can significantly reduce the risk of racemization.

  • Reagent Selection: The choice of reagents can influence the degree of racemization. For amide synthesis from carboxylic acids and amines, coupling reagents that operate under neutral conditions, such as dicyclohexylcarbodiimide (DCC), are often preferred to minimize epimerization, especially in peptide synthesis.[8]

  • Chiral Chromatography: If racemization is unavoidable, purification of the desired enantiomer can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Enantiomeric Excess Determination

The enantiomeric excess of the final product should be determined using a validated analytical method, most commonly chiral HPLC.

ParameterDescription
Column A chiral stationary phase (CSP) column suitable for the separation of chiral amines or amides. Polysaccharide-based CSPs are often effective.[9]
Mobile Phase A mixture of organic solvents (e.g., hexane, isopropanol, ethanol) with or without additives. The exact composition must be optimized for the specific column and analyte.
Detection UV detection at a wavelength where the compound absorbs is standard.[10]
Calculation The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) =

Mandatory Visualization: Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield start Low Yield Observed check_completion Analyze Crude Reaction Mixture (TLC/HPLC) Is the starting material fully consumed? start->check_completion incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No over_hydrolysis Significant Carboxylic Acid byproduct? check_completion->over_hydrolysis Yes optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature cautiously - Check reagent purity/activity incomplete_reaction->optimize_conditions side_products Other significant side products? over_hydrolysis->side_products No mild_conditions Employ Milder Conditions: - Lower temperature - Shorter reaction time - Use milder reagents (e.g., H2O2/base) over_hydrolysis->mild_conditions Yes workup_issue Review Work-up & Purification Protocol side_products->workup_issue No characterize_byproducts Characterize Side Products (LC-MS, NMR) to understand side reactions side_products->characterize_byproducts Yes optimize_workup Optimize Work-up: - Adjust pH of washes - Use appropriate extraction solvent - Optimize recrystallization solvent workup_issue->optimize_workup

Caption: A decision tree for troubleshooting low yield in the synthesis of (2R)-2-amino-2-phenylpropanamide.

Issue 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating the pure product can be challenging.

Causality: The amphipathic nature of the product, containing both a polar amide group and a nonpolar phenyl group, can lead to solubility issues. The basic amino group can also complicate extractions if the pH is not carefully controlled.

Troubleshooting Steps:

  • pH Adjustment during Work-up: Carefully adjust the pH of the aqueous layer during extraction. To ensure the product, which is a free amine, is in the organic layer, the aqueous layer should be basic. If the product is protonated by an acidic solution, it will become more water-soluble.

  • Salt Formation and Precipitation: In some cases, precipitating the product as a salt (e.g., hydrochloride salt) by treating the organic solution with HCl gas or an HCl solution in an organic solvent can be an effective purification strategy.[11] The resulting salt can then be filtered and, if necessary, the free base can be regenerated.

  • Chromatographic Purification: If recrystallization is ineffective, column chromatography on silica gel may be necessary. A solvent system with a polar component (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the basic amine) is a good starting point.

Mandatory Visualization: General Synthesis and Purification Workflow

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start_material Starting Material (2R)-2-amino-2-phenylpropanenitrile reaction Reaction Partial Hydrolysis (e.g., H2O2/NaOH) start_material->reaction quench Quenching reaction->quench extraction Extraction Organic Solvent quench->extraction washing Washing Acidic & Basic Washes extraction->washing drying Drying & Concentration washing->drying recrystallization Recrystallization drying->recrystallization chromatography Column Chromatography (Optional) recrystallization->chromatography characterization Characterization NMR, MS, IR chromatography->characterization purity Purity & ee Determination Chiral HPLC characterization->purity

Sources

Technical Support Center: Enantiomeric Excess Determination for (2R)-2-amino-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the enantioselective analysis of (2R)-2-amino-2-phenylpropanamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the determination of its enantiomeric excess (ee). The guidance herein is tailored for researchers, analytical scientists, and drug development professionals aiming for accurate and robust analytical outcomes.

Part 1: Foundational Concepts & Common Challenges

(2R)-2-amino-2-phenylpropanamide possesses both a primary amine and a primary amide functional group, with a stereocenter at the α-carbon. Accurate determination of its enantiomeric purity is critical, particularly in pharmaceutical contexts where enantiomers can have vastly different pharmacological and toxicological profiles.[1] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most direct and widely used technique for this purpose.[1][2] However, Gas Chromatography (GC) after derivatization is also a viable, albeit more complex, alternative.

This guide will focus primarily on troubleshooting chiral HPLC methods, with a dedicated section for derivatization-based GC approaches.

FAQ 1: My primary challenge is achieving baseline separation between the (2R) and (2S) enantiomers. What are the first parameters I should investigate?

Failure to achieve adequate resolution is the most common hurdle in chiral method development.[3] The interaction between the analyte and the Chiral Stationary Phase (CSP) is highly specific and sensitive to subtle changes in the chromatographic conditions.

Troubleshooting Steps:

  • Re-evaluate Your CSP Choice: Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are excellent starting points for separating a wide range of racemates, including compounds like 2-amino-2-phenylpropanamide.[1][4] If you are using a Pirkle-type or cyclodextrin-based column with poor results, consider screening a polysaccharide-based column. The mechanism of separation relies on forming transient diastereomeric complexes through interactions like hydrogen bonds, π-π interactions, and dipole stacking.[2]

  • Optimize the Mobile Phase Composition:

    • Normal-Phase Mode (e.g., Hexane/Alcohol): This is often the most successful mode for polysaccharide CSPs.[1]

      • Alcohol Modifier: The type and concentration of the alcohol (e.g., isopropanol, ethanol) are critical. Systematically vary the alcohol percentage (e.g., from 5% to 20% in 2.5% increments). A lower alcohol concentration generally increases retention time and can improve resolution, but may also lead to broader peaks.

      • Additive: For a basic compound like 2-amino-2-phenylpropanamide, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine or ethanolamine) to the mobile phase is often necessary to improve peak shape and prevent tailing.[2]

  • Adjust the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but at the cost of longer run times.[5] Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min.

  • Control the Temperature: Temperature affects the thermodynamics of the chiral recognition process. Operating at a lower, controlled temperature (e.g., 15-25°C) can sometimes enhance enantioselectivity.[5] Ensure your column oven is stable.

Part 2: Troubleshooting Specific Chromatographic Issues

This section addresses specific problems observed in the chromatogram and provides a logical workflow for diagnosing and resolving them.

Workflow for Diagnosing Poor Peak Resolution

G cluster_0 Analyte (Enantiomers) cluster_1 Chiral Derivatizing Agent (CDA) cluster_2 Products (Diastereomers) R_Analyte (2R)-Analyte RS_Diastereomer (2R, S)-Diastereomer R_Analyte->RS_Diastereomer + S_Analyte (2S)-Analyte SS_Diastereomer (2S, S)-Diastereomer S_Analyte->SS_Diastereomer + S_CDA (S)-CDA (Enantiopure) S_CDA->RS_Diastereomer S_CDA->SS_Diastereomer Separation Separation RS_Diastereomer->Separation Separable on Achiral GC Column SS_Diastereomer->Separation

Sources

Technical Support Center: (2R)-2-amino-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & Solubility Optimization

Product Identity:

  • IUPAC Name: (2R)-2-amino-2-phenylpropanamide

  • Common Names: (R)-

    
    -methylphenylglycine amide; (R)-
    
    
    
    -methyl-phenylglycinamide.
  • Chemical Class:

    
    -disubstituted amino acid amide.[1][2]
    
  • Key Structural Features: Chiral center (R), Amphiphilic (Phenyl ring + Polar Amide/Amine), Sterically hindered (

    
    -methyl).
    

Part 1: The Solubility Matrix

Scientist's Note: This molecule exhibits "Schizophrenic Solubility"—it behaves differently depending on protonation state. The phenyl ring drives lipophilicity, while the amine and amide groups drive polarity. The crystal lattice of the pure enantiomer is significantly more stable (and harder to dissolve) than the racemate due to efficient packing.

Solvent Compatibility Table
Solvent SystemSolubility RatingStateTechnical Notes
Water (Neutral pH) 🔴 Poor SuspensionThe free base is hydrophobic. It will float or form a gum.
Water (Acidic, pH < 4) 🟢 Excellent SolutionProtonation of the amine (

) breaks the lattice. Use 0.1M HCl or 1% Acetic Acid.
DMSO 🟢 Excellent SolutionBest for stock solutions (>50 mM). Displaces intermolecular H-bonds.
Methanol / Ethanol 🟡 Good SolutionSoluble, but may require mild warming (40°C) to initiate.
Dichloromethane (DCM) 🟡 Moderate SolutionSoluble as the free base. Insoluble as the HCl salt.
Acetonitrile (ACN) 🟠 Low PartialOften causes precipitation in LC gradients if water content is too high without acid.
Hexane / Heptane 🔴 Insoluble SolidUsed as an anti-solvent to crash out the product during purification.

Part 2: Troubleshooting Workflows

Issue #1: "The solid will not dissolve in my bioassay buffer (pH 7.4)."

Diagnosis: At pH 7.4, the amine (approximate pKa ~7.8–8.2 due to the electron-withdrawing phenyl and amide groups) exists largely as the neutral free base. The hydrophobic phenyl ring dominates the physicochemical properties, causing aggregation.

Protocol A: The "Acid-Spike" Method (Recommended)

  • Weigh the target amount of (2R)-2-amino-2-phenylpropanamide.

  • Dissolve initially in a minimal volume of DMSO (e.g., 100x stock).

  • Dilute slowly into the aqueous buffer while vortexing.

  • Critical Step: If precipitation occurs, lower the pH of the stock slightly or use a buffer with a lower pH (e.g., MES pH 6.0) if the assay permits.

  • Alternative: Pre-solubilize in 1 eq. of dilute HCl before adding to the buffer.

Issue #2: "I cannot extract the compound from the aqueous reaction mixture."

Diagnosis: Users often attempt to extract the compound while it is still protonated (salt form) in the aqueous phase. Alternatively, they use non-polar solvents (Hexane/Ether) which cannot overcome the polarity of the amide group.

Protocol B: The "Salting-Out" Extraction

  • pH Adjustment: Basify the aqueous layer to pH > 10 using 1M NaOH or saturated

    
    . This ensures the amine is deprotonated (
    
    
    
    ).
    • Warning: Do not heat while basic to avoid amide hydrolysis.

  • Solvent Selection: Do NOT use Diethyl Ether or Hexane.

    • Use: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Pro Tip: For difficult extractions, use a mixture of DCM:Isopropanol (3:1) . The alcohol helps solvate the polar amide functionality.

  • Saturate Aqueous Phase: Add solid NaCl to the aqueous layer until saturated. This increases the ionic strength, forcing the organic amide out of the water ("Salting Out").

Issue #3: "My LC-MS peak shape is broad or splitting."

Diagnosis: This is a classic "mismatch" error. The


-methyl group creates steric bulk that can lead to slow exchange kinetics if the pH is near the pKa, or if the sample solvent is too strong (e.g., pure DMSO injection).

Protocol C: Chromatographic Triage

  • Modifier: Ensure your mobile phase contains 0.1% Formic Acid or TFA . You must force the molecule into the cationic state (

    
    ) for sharp peak shape on C18 columns.
    
  • Diluent: Do not inject 100% DMSO. Dilute the sample 1:1 with water/acetonitrile before injection to match the initial gradient conditions.

Part 3: Visual Troubleshooting Logic

Diagram 1: Dissolution Decision Tree

SolubilityLogic Start Start: Solid won't dissolve CheckSolvent Check Solvent System Start->CheckSolvent IsAqueous Aqueous / Buffer? CheckSolvent->IsAqueous Water-based IsOrganic Organic Solvent? CheckSolvent->IsOrganic Solvent-based CheckpH Check pH vs pKa (~8.0) IsAqueous->CheckpH CheckPolarity Polarity Check IsOrganic->CheckPolarity Acidify Action: Add 1 eq. HCl or Acetic Acid CheckpH->Acidify pH > 7 (Neutral) Heat Action: Mild Heat (40°C) Break Lattice CheckpH->Heat pH < 4 (Already Acidic) SwitchSolvent Action: Switch to DMSO or Methanol CheckPolarity->SwitchSolvent Non-polar (Hex/Et2O) CheckPolarity->Heat Polar (DMSO/MeOH)

Caption: Logic flow for solubilizing (2R)-2-amino-2-phenylpropanamide based on solvent properties and ionization state.

Diagram 2: Extraction & Purification Workflow

ExtractionWorkflow RxnMix Crude Aqueous Mixture (Acidic/Neutral) Basify Adjust pH to >10 (NaOH/Na2CO3) RxnMix->Basify Deprotonate Amine Extract Extract with DCM or DCM:IPA (3:1) Basify->Extract SaltOut Add NaCl (Sat.) (Salting Out) Extract->SaltOut If emulsion forms Dry Dry Organic Layer (Na2SO4) SaltOut->Dry Evap Evaporate -> White Solid (Free Base) Dry->Evap

Caption: Optimized protocol for isolating the free base from aqueous reaction mixtures.

Part 4: Frequently Asked Questions (FAQs)

Q1: Does the


-methyl group affect the stability of the amide compared to phenylglycine amide? 
A:  Yes, positively. 

-Phenylglycine derivatives are notoriously prone to racemization because the benzylic proton is acidic. In (2R)-2-amino-2-phenylpropanamide, the

-proton is replaced by a methyl group. This blocks the primary mechanism of racemization (enolization), making the enantiomer significantly more configurationally stable under basic conditions [1].

Q2: Can I use the HCl salt for NMR analysis? A: Yes, and it is often preferred. The free base can aggregate in


, leading to broad peaks. Using DMSO-

or

(with the HCl salt) usually yields sharper, well-resolved spectra. Note that in DMSO-

, the amide protons will appear as distinct doublets or singlets depending on exchange rates.

Q3: Is this compound stable in solution? A: In acidic or neutral aqueous solution at room temperature, it is stable for days. In strongly alkaline solutions (pH > 12) at elevated temperatures, the amide group will eventually hydrolyze to the carboxylic acid ((R)-


-methylphenylglycine) [2]. Avoid prolonged boiling in base.

Q4: Why is my yield low after recrystallization? A: The "common ion effect" is often ignored. If you are crystallizing the HCl salt, ensure you have excess chloride ions (e.g., add conc. HCl drops to the cooling solution). If crystallizing the free base, the high solubility in alcohols means you must use a significant amount of anti-solvent (like heptane) or cool to -20°C.

References

  • Ager, D. J., et al. (1998). "The Synthesis of

    
    -Amino Acids via the Strecker Synthesis." Chemical Reviews, 98(8).  (General reactivity of 
    
    
    
    -amino amides).
  • PubChem Compound Summary. (2024). "(2R)-2-amino-2-phenylacetamide and analogs." National Center for Biotechnology Information. (Physicochemical data inference).

  • Bachem Technical Guides. (2023). "Peptide Purification Process & Methods." Bachem. (General solubility/purification protocols for hydrophobic amino acid derivatives).

  • Organic Chemistry Data. (2022). "pKa Data Compiled by R. Williams." Organic Chemistry Data. (pKa estimation for benzylic amines and amides).

Sources

Technical Support Center: Degradation of (2R)-2-amino-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a centralized technical resource for professionals engaged in the research, development, and quality control of (2R)-2-amino-2-phenylpropanamide. It provides in-depth troubleshooting, validated protocols, and scientific explanations to address challenges related to the chemical stability of this chiral molecule. Our focus is on anticipating and resolving issues arising from degradation, ensuring the integrity and reliability of your experimental outcomes.

Section 1: Troubleshooting Guide - Investigating and Resolving Stability Issues

Unexpected sample impurity or loss of potency are common indicators of degradation. This section provides a structured, cause-and-effect approach to diagnosing and mitigating these issues.

Question 1: My purity analysis by HPLC shows a significant decrease in the main peak for (2R)-2-amino-2-phenylpropanamide, accompanied by the appearance of new peaks. What are the probable chemical degradation pathways?

Answer: The molecular structure of (2R)-2-amino-2-phenylpropanamide, featuring a primary amine, an amide, and a chiral center, is susceptible to several degradation mechanisms. The most common pathways are hydrolysis, oxidation, and racemization.

  • Hydrolysis: The amide functional group is prone to hydrolysis, especially under acidic or basic conditions. This reaction cleaves the amide bond to yield (2R)-2-amino-2-phenylpropanoic acid and ammonia. The rate of hydrolysis is often accelerated by elevated temperatures.[1][2]

  • Oxidation: The primary amine is a site for oxidative degradation. This can be initiated by atmospheric oxygen, trace metal ions, or residual peroxides in excipients or solvents.[3] Oxidation can lead to a variety of products, including the corresponding imine, which can further hydrolyze to a keto acid, or N-oxide derivatives.[3][4][5]

  • Racemization: The chiral center (at the C2 position) can be susceptible to epimerization, converting the (2R)-enantiomer into its (2S)-counterpart. This process, which results in a loss of enantiomeric purity without a change in chemical formula, can be catalyzed by heat or exposure to acidic/basic conditions.[6][7][8]

To systematically determine which of these pathways is affecting your material, a forced degradation study is the industry-standard approach.[9][10][11][12] This involves subjecting the compound to controlled stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) to intentionally generate degradation products and establish the compound's intrinsic stability profile.[1][12]

Question 2: I have performed a forced degradation study and now have multiple unknown peaks in my chromatograms. What is the most effective workflow for identifying these degradation products?

Answer: Identifying unknown degradation products requires a multi-step analytical approach focused on structural elucidation.

  • Confirm Method Specificity: First, ensure your HPLC method is "stability-indicating." This means it must be able to resolve the parent peak from all process impurities and degradation products without co-elution.[13][14][15][16][17] Method development often involves screening different columns, mobile phase pH, and organic modifiers to achieve adequate separation.

  • Obtain Mass Information (LC-MS): The most powerful tool for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS). High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements of the unknown peaks. This allows you to propose elemental formulas. Tandem MS (MS/MS) experiments fragment the parent ion, and the resulting fragmentation pattern provides critical clues about the molecule's structure.

  • Isolate and Characterize (Preparative HPLC & NMR): For unambiguous structural confirmation, you must often isolate the impurity. This can be achieved using preparative HPLC to collect a sufficient quantity of the purified degradant. The isolated compound can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), which provides definitive information about the atom connectivity and stereochemistry of the molecule.[18][19]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions to ensure the long-term stability of (2R)-2-amino-2-phenylpropanamide? A1: To minimize degradation, the compound should be stored in a cool (2-8°C), dry, and dark environment.[20] It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from moisture and oxygen.

Q2: How can I specifically monitor for racemization and ensure the enantiomeric purity of my material? A2: Standard reversed-phase HPLC cannot distinguish between enantiomers. To monitor chiral purity, you must use a specialized chiral chromatography method.[19][21] This typically involves either a Chiral Stationary Phase (CSP) in HPLC or derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[18][21][22]

Q3: Are there known chemical incompatibilities of (2R)-2-amino-2-phenylpropanamide with common pharmaceutical excipients? A3: Yes, potential incompatibilities exist. As a primary amine, it can react with reducing sugars (e.g., lactose) in the presence of moisture, leading to the Maillard reaction and discoloration. It is also incompatible with strong oxidizing agents. During formulation, it is critical to conduct compatibility studies with proposed excipients to ensure product stability.[10]

Section 3: Visualized Pathways and Workflows

Diagram 1: Potential Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_racemization Racemization Parent (2R)-2-amino-2-phenylpropanamide Acid (2R)-2-amino-2-phenylpropanoic acid Parent->Acid H₂O (Acid/Base) Ammonia Ammonia Parent->Ammonia Imine Imine Intermediate Parent->Imine [O] Enantiomer (2S)-2-amino-2-phenylpropanamide Parent->Enantiomer pH / Temp. KetoAcid Keto Acid Imine->KetoAcid H₂O

Caption: Major degradation routes for (2R)-2-amino-2-phenylpropanamide.

Diagram 2: Standard Workflow for Degradant Identification

Workflow Start Degraded Sample (Contains Unknowns) HPLC Develop Stability-Indicating HPLC-UV Method Start->HPLC LCMS LC-MS Analysis (Accurate Mass & MS/MS) HPLC->LCMS Separate & Detect Propose Propose Putative Structures LCMS->Propose Interpret Data Prep Isolate Unknowns via Preparative HPLC Propose->Prep If confirmation needed NMR Structural Elucidation (1D/2D NMR, FTIR) Prep->NMR Confirm Structure Confirmed NMR->Confirm

Caption: Systematic workflow for the identification of unknown degradation products.

Section 4: Quantitative Data Summary

The following table provides illustrative data from a typical forced degradation study, highlighting the compound's lability under different stress conditions.

Table 1: Illustrative Forced Degradation Data for (2R)-2-amino-2-phenylpropanamide

Stress ConditionDurationTemperatureAssay of Parent (%)Major Degradant(s) Identified
Control 48 hrs60°C99.8N/A
Acidic Hydrolysis (0.1 M HCl)24 hrs60°C88.5(2R)-2-amino-2-phenylpropanoic acid
Basic Hydrolysis (0.1 M NaOH)8 hrs60°C82.1(2R)-2-amino-2-phenylpropanoic acid, (2S)-enantiomer
Oxidative (3% H₂O₂)24 hrs25°C91.3Oxidative adducts, Imine/Keto derivatives
Thermal 48 hrs80°C (dry)99.1Minor oxidative products
Photolytic (ICH Q1B)7 days25°C99.5Not significant

Disclaimer: This data is for illustrative purposes only. Actual results will vary based on specific experimental conditions and material purity.

Section 5: Key Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation: Prepare solutions of (2R)-2-amino-2-phenylpropanamide at a concentration of approximately 1 mg/mL in a suitable solvent system (e.g., acetonitrile/water).[1]

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final acid concentration of 0.1 M. Heat at 60°C.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final base concentration of 0.1 M. Keep at room temperature or heat gently (e.g., 40°C).

  • Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide to the sample solution to achieve a final concentration of 3%. Keep at room temperature, protected from light.

  • Thermal Degradation: Store the solid drug substance in an oven at 80°C. Also, prepare a solution and store it at 60°C.

  • Photolytic Degradation: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Sampling and Analysis: Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before dilution. Analyze all samples by a stability-indicating HPLC method against a control sample stored at 2-8°C. Aim for 5-20% degradation of the active ingredient for optimal results.[12]

Protocol 2: Stability-Indicating HPLC Method

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm or via PDA detector scanning 200-400 nm.

  • Injection Volume: 10 µL.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to prove it is stability-indicating.

Section 6: References

  • Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology. Available through general academic search.

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Blackmond, D. G., & Matar, O. K. (2007). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Organic Process Research & Development. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation. Journal of Pharmaceutical and Biomedical Analysis. Available through general academic search.

  • Sommer, H., et al. (2012). Racemization of Primary Amines by Sequential Dehydrogenation/Hydrogenation. Chemistry – A European Journal.

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. Pharmaceutical Research.

  • Reist, M., et al. (2000). Racemization of α-amino acids. Journal of the Chemical Society, Perkin Transactions 2.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics.

  • Bakhtiar, R. (2003). High-throughput screening of chiral amines. Journal of Chromatography A.

  • Dong, M. W. (2013). A Primer on HPLC Method Development. LCGC North America.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1995). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Waterman, K. C., et al. (2007). Stabilization of pharmaceuticals to oxidative degradation. Pharmaceutical Development and Technology.

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of (2R)- vs (2S)-2-amino-2-phenylpropanamide: A Framework for Elucidating Stereoselective Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Bioactivity

In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, often dictates its biological activity. These mirror-image isomers, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. This is due to the stereospecific nature of their interactions with biological targets such as receptors and enzymes, which are themselves chiral.[1] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects.

This guide focuses on the enantiomers of 2-amino-2-phenylpropanamide, a chiral amide that has garnered interest in medicinal chemistry. While derivatives of the (2S)-enantiomer have been explored for their biological activities, a direct comparative analysis with the (2R)-enantiomer is conspicuously absent in the current literature. This document aims to bridge this gap by summarizing the known bioactivity of derivatives of (2S)-2-amino-2-phenylpropanamide and providing a comprehensive experimental framework to systematically compare the bioactivity of the (2R) and (2S) enantiomers.

Known Bioactivity of (2S)-2-amino-2-phenylpropanamide Derivatives

Research into the derivatives of (2S)-2-phenylpropanamide has revealed a range of biological activities, primarily centered around the modulation of G protein-coupled receptors (GPCRs).[2] There is also emerging evidence for their potential as antimicrobial and anticancer agents.

Modulation of G Protein-Coupled Receptors

Derivatives of (2S)-2-phenylpropanamide have been identified as agonists for two specific GPCRs:

  • δ-Opioid Receptor (DOR): These compounds have been shown to act as agonists at the δ-opioid receptor, a class A GPCR involved in pain modulation, mood regulation, and neuroprotection.[2] Upon agonist binding, the DOR activates Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2]

  • Orphan G Protein-Coupled Receptor 88 (GPR88): Certain derivatives have also been identified as agonists for GPR88, a receptor highly expressed in the striatum and implicated in the regulation of motor control, reward, and cognition.[2][3] GPR88 also couples to Gi/o proteins, and its activation similarly leads to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP.[2][4]

Potential Antimicrobial and Anticancer Activities

Hypothesized Bioactivity of (2R)-2-amino-2-phenylpropanamide: A Case for Stereoselectivity

Given the chiral nature of biological targets, it is highly probable that (2R)-2-amino-2-phenylpropanamide will exhibit a different bioactivity profile compared to its (2S) counterpart. The precise nature of this difference remains to be experimentally determined, but several possibilities exist based on the principles of stereopharmacology:

  • Quantitative Differences (Potency and Efficacy): The (2R)-enantiomer may bind to the same receptors (DOR and GPR88) but with a different affinity (potency) and/or ability to elicit a response (efficacy). It is common for one enantiomer to be significantly more potent than the other. For instance, the naturally occurring (-)-morphine is a potent analgesic that acts on the μ-opioid receptor, while its synthetic enantiomer, (+)-morphine, has minimal analgesic activity.[5][6][7]

  • Qualitative Differences (Receptor Subtype Selectivity or Different Targets): The (2R)-enantiomer might exhibit a different selectivity profile for opioid receptor subtypes or may not interact with DOR or GPR88 at all. It could potentially bind to entirely different biological targets, leading to a distinct pharmacological profile.

  • Metabolic Differences: The two enantiomers could be metabolized at different rates by chiral enzymes in the body, leading to variations in their pharmacokinetic profiles and duration of action.[1]

  • Toxicity Profile: It is also possible that the (2R)-enantiomer could have a different toxicity profile.

The following sections outline a comprehensive experimental plan to elucidate these potential differences.

Proposed Experimental Framework for Comparative Bioactivity Analysis

To objectively compare the bioactivities of (2R)- and (2S)-2-amino-2-phenylpropanamide, a multi-faceted approach encompassing receptor binding, functional assays, and cell-based viability and antimicrobial assays is recommended. The commercial availability of both racemic and enantiomerically pure forms of related compounds suggests that obtaining the necessary test articles for these studies is feasible.[8][9][10][11][12][13][14]

Mandatory Prerequisite: Enantiomeric Purity Assessment

Before initiating any biological assays, it is crucial to determine the enantiomeric purity of the (2R) and (S) samples of 2-amino-2-phenylpropanamide. This can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

cluster_workflow Chiral HPLC Purity Workflow start Obtain (2R)- and (2S)- 2-amino-2-phenylpropanamide Samples dissolve Dissolve in Mobile Phase start->dissolve inject Inject onto Chiral HPLC Column dissolve->inject separate Separation of Enantiomers inject->separate detect UV Detection separate->detect quantify Quantify Peak Areas detect->quantify purity Calculate Enantiomeric Purity (%) quantify->purity cluster_pathway δ-Opioid Receptor Signaling Pathway agonist (2S)-2-amino-2-phenylpropanamide (Derivative) receptor δ-Opioid Receptor (DOR) agonist->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreased Conversion atp ATP atp->adenylyl_cyclase response Cellular Response (e.g., Analgesia) camp->response Leads to

Caption: Simplified signaling pathway of a δ-opioid receptor agonist.

This protocol outlines a method to assess the functional activity of the enantiomers at GPR88.

  • Cell Culture: Use CHO cells stably co-expressing human GPR88 and a promiscuous G-protein (e.g., Gαqi5) that couples receptor activation to intracellular calcium release.

  • Cell Plating: Plate the cells in 384-well, black-walled, clear-bottom plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Preparation: Prepare serial dilutions of the (2R) and (2S) enantiomers and a known GPR88 agonist.

  • FLIPR Assay:

    • Place the cell plate into a Fluorescent Imaging Plate Reader (FLIPR).

    • Add the test compounds to the cells.

    • Immediately measure the change in fluorescence, which corresponds to intracellular calcium mobilization.

  • Data Analysis:

    • Plot the fluorescence intensity change against the logarithm of the compound concentration.

    • Determine the EC50 values from the resulting dose-response curves.

cluster_pathway GPR88 Signaling Pathway agonist (2S)-2-amino-2-phenylpropanamide (Derivative) receptor GPR88 agonist->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreased Conversion atp ATP atp->adenylyl_cyclase response Cellular Response (e.g., Modulation of Neuronal Excitability) camp->response Leads to

Caption: Simplified signaling pathway of a GPR88 agonist.

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture and Plating: Seed cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates and allow them to attach.

  • Compound Treatment: Treat the cells with various concentrations of the (2R) and (2S) enantiomers for 24-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value, the concentration that causes a 50% reduction in cell viability.

cluster_workflow Proposed Comparative Bioactivity Workflow start Obtain Enantiomerically Pure (2R)- and (2S)-2-amino-2-phenylpropanamide hplc Chiral HPLC for Purity Verification start->hplc receptor_assays Receptor Binding and Functional Assays (DOR & GPR88) hplc->receptor_assays cytotoxicity Cytotoxicity Assays (Cancer Cell Lines) hplc->cytotoxicity antimicrobial Antimicrobial Assays (Bacterial Strains) hplc->antimicrobial data_analysis Data Analysis and Comparison (Ki, EC50, IC50, MIC) receptor_assays->data_analysis cytotoxicity->data_analysis antimicrobial->data_analysis conclusion Elucidation of Stereoselective Bioactivity Profile data_analysis->conclusion

Sources

A Comparative Guide to the Validation of Analytical Methods for (2R)-2-amino-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of ensuring the identity, purity, and quality of pharmaceutical compounds.[1][2] This is particularly critical for chiral molecules like (2R)-2-amino-2-phenylpropanamide, where enantiomers can exhibit distinct pharmacological and toxicological profiles.[3][4][5] An analytical method that cannot accurately and reliably distinguish between enantiomers is not fit for purpose.

This guide provides an in-depth comparison of two primary analytical techniques for the enantioselective analysis of (2R)-2-amino-2-phenylpropanamide: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the core principles of method validation as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering not just protocols, but the scientific rationale behind them.[6][7]

Pillar 1: Foundational Principles of Chiral Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[7] For a chiral compound, this primarily means ensuring the method can accurately quantify the desired enantiomer ((2R)-2-amino-2-phenylpropanamide) and separate it from its undesired counterpart, (2S)-2-amino-2-phenylpropanamide, as well as other potential impurities.[8][9]

The validation process follows a systematic approach, evaluating a series of key performance characteristics.[6]

cluster_Validation Analytical Method Validation (ICH Q2(R1)) Specificity Specificity & Selectivity Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (%RSD) Sensitivity LOD & LOQ Robustness Robustness

Caption: Core validation parameters as per ICH Q2(R1) guidelines.

Pillar 2: Comparative Analysis of Primary Analytical Techniques

The choice between HPLC and GC depends on the analyte's physicochemical properties, the required sensitivity, and the sample matrix.[10] (2R)-2-amino-2-phenylpropanamide, being a primary amine with a chiral center, is amenable to both techniques, typically after derivatization to enhance performance.

FeatureChiral High-Performance Liquid Chromatography (HPLC-UV) Chiral Gas Chromatography (GC-FID)
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[3]Differential partitioning of volatile enantiomer derivatives between a chiral stationary phase and an inert gas mobile phase.[11][12]
Typical CSP Polysaccharide-based (e.g., amylose or cellulose derivatives).[3]Cyclodextrin derivatives or chiral amino acid derivatives (e.g., Chirasil-L-Val).[13]
Derivatization Often required to introduce a chromophore for UV detection (e.g., using FMOC-Cl or Dansyl Chloride).[10]Mandatory to increase volatility and thermal stability (e.g., acylation with TFAA or silylation with BSTFA).[10][14]
Advantages Broad applicability, wide range of CSPs, non-destructive, suitable for thermally labile compounds.[3][12]High resolution, high sensitivity (especially with FID), shorter analysis times.[11]
Limitations Can consume larger volumes of organic solvents, potentially longer run times than GC.Requires analyte to be volatile and thermally stable (or be made so via derivatization), potential for analyte degradation at high temperatures.[10]

Pillar 3: Experimental Protocols & Validation Data

The following sections provide detailed, step-by-step protocols for validating both a Chiral HPLC-UV and a Chiral GC-FID method for (2R)-2-amino-2-phenylpropanamide. The presented data is illustrative, representing typical results expected from a successful validation.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the quantification of the (S)-enantiomer as a chiral impurity in the (2R)-2-amino-2-phenylpropanamide drug substance.

start_node Define Analytical Target Profile (ATP) dev_node Screen CSPs & Mobile Phases start_node->dev_node Develop opt_node Optimize Method (Flow, Temp) dev_node->opt_node Refine val_node Method Validation opt_node->val_node Validate spec Specificity val_node->spec lin Linearity & Range val_node->lin acc Accuracy val_node->acc prec Precision val_node->prec sens LOD/LOQ val_node->sens rob Robustness val_node->rob end_node Validated Method spec->end_node lin->end_node acc->end_node prec->end_node sens->end_node rob->end_node

Caption: Systematic workflow for chiral HPLC method development and validation.

  • Specificity:

    • Prepare and inject a blank (diluent), a solution of the (2R)-enantiomer, a solution of the (S)-enantiomer, and a mixed solution (racemate).

    • Causality: This confirms that the blank does not interfere with the analyte peaks and that the two enantiomers are well-resolved from each other, demonstrating the method's ability to assess the analyte unequivocally.[8]

    • Acceptance Criteria: Baseline resolution (Rs) between enantiomer peaks > 1.7.[8] No interfering peaks at the retention times of the enantiomers in the blank.

  • Linearity & Range:

    • Prepare a series of at least five concentrations of the (S)-enantiomer, typically spanning from the Limit of Quantitation (LOQ) to 150% of the target impurity level (e.g., 0.1%).

    • Causality: This establishes a direct proportional relationship between the concentration of the analyte and the detector response, which is fundamental for accurate quantification.[6]

    • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.998.

  • Accuracy (Recovery):

    • Spike the (2R)-enantiomer sample with known amounts of the (S)-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the target impurity level), in triplicate.[8]

    • Causality: This demonstrates the closeness of the method's results to the true value by measuring the recovery of a known added amount of the analyte.[7]

    • Acceptance Criteria: Mean recovery between 90.0% and 110.0% for each level.

  • Precision:

    • Repeatability (Intra-assay): Inject a single sample containing the (S)-enantiomer at 100% of the target level six consecutive times.[7][8]

    • Intermediate Precision: Repeat the repeatability test on a different day with a different analyst and/or instrument.[7]

    • Causality: These tests measure the method's consistency. Repeatability assesses precision over a short interval, while intermediate precision evaluates the effect of random events like different analysts or equipment.[7]

    • Acceptance Criteria: Relative Standard Deviation (%RSD) ≤ 5.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Determine based on the signal-to-noise ratio (S/N) of dilute solutions (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.[15]

    • Causality: These parameters define the sensitivity of the method. LOD is the lowest amount detectable, while LOQ is the lowest amount that can be quantified with acceptable accuracy and precision.[6][15]

    • Acceptance Criteria: LOQ precision should have an RSD ≤ 10.0%.

Validation ParameterSpecificationIllustrative ResultStatus
Specificity Resolution (Rs) > 1.7Rs = 2.1Pass
Linearity (Range: LOQ - 0.15%) R² ≥ 0.998R² = 0.9995Pass
Accuracy (Recovery) 90.0 - 110.0%98.5% - 102.3%Pass
Precision (Repeatability) %RSD ≤ 5.0%1.8%Pass
Precision (Intermediate) %RSD ≤ 5.0%2.5%Pass
LOQ (S/N ≈ 10) S/N ≥ 10S/N = 10.5Pass
LOD (S/N ≈ 3) S/N ≥ 3S/N = 3.5Pass
Method 2: Chiral Gas Chromatography (GC-FID)

This method offers an alternative with high separation efficiency, often requiring derivatization to make the amino propanamide volatile.

start_node Select Derivatization Agent (e.g., TFAA) dev_node Screen Chiral GC Columns start_node->dev_node Develop opt_node Optimize Oven Temp Program dev_node->opt_node Refine val_node Method Validation opt_node->val_node Validate spec Specificity val_node->spec lin Linearity & Range val_node->lin acc Accuracy val_node->acc prec Precision val_node->prec sens LOD/LOQ val_node->sens rob Robustness val_node->rob end_node Validated Method spec->end_node lin->end_node acc->end_node prec->end_node sens->end_node rob->end_node

Caption: Systematic workflow for chiral GC method development and validation.

  • Derivatization:

    • Dissolve the sample in a suitable solvent (e.g., methylene chloride). Add an acylation agent like trifluoroacetic anhydride (TFAA) and heat to complete the reaction.

    • Causality: The amine and amide functional groups in 2-amino-2-phenylpropanamide are polar. Derivatization blocks these polar sites, increasing the molecule's volatility and thermal stability, which is essential for GC analysis.[14]

  • Specificity:

    • Inject a derivatized blank, a derivatized sample of the (2R)-enantiomer, and a derivatized racemic mixture.

    • Causality: Ensures that byproducts from the derivatization reaction do not interfere with the quantification of the enantiomers.

    • Acceptance Criteria: Baseline resolution (Rs) > 1.5. No interfering peaks from derivatization reagents.

  • Linearity, Accuracy, Precision, LOD/LOQ:

    • Follow the same principles as described in the HPLC protocol, ensuring all samples are subjected to the same derivatization procedure. The acceptance criteria remain the same.

Validation ParameterSpecificationIllustrative ResultStatus
Specificity Resolution (Rs) > 1.5Rs = 1.9Pass
Linearity (Range: LOQ - 0.15%) R² ≥ 0.998R² = 0.9991Pass
Accuracy (Recovery) 90.0 - 110.0%97.2% - 103.5%Pass
Precision (Repeatability) %RSD ≤ 5.0%2.1%Pass
Precision (Intermediate) %RSD ≤ 5.0%2.8%Pass
LOQ (S/N ≈ 10) S/N ≥ 10S/N = 11.2Pass
LOD (S/N ≈ 3) S/N ≥ 3S/N = 3.8Pass

Conclusion and Recommendation

Both Chiral HPLC-UV and Chiral GC-FID are powerful and reliable techniques for the enantioselective analysis of (2R)-2-amino-2-phenylpropanamide. The validation process, rigorously guided by ICH Q2(R1) principles, ensures that either method can produce accurate and reproducible data.[1]

  • Chiral HPLC is often the preferred starting point due to its versatility and the wide availability of polysaccharide-based chiral stationary phases that show broad enantioselectivity.[3] It avoids the potential complications of analyte degradation at high temperatures.

  • Chiral GC can be an excellent alternative, potentially offering higher resolution and faster analysis times. However, it necessitates a robust and reproducible derivatization step, which must be carefully developed and controlled.

Ultimately, the choice of method will depend on the specific laboratory instrumentation available, the required sample throughput, and the specific impurity profile of the material being tested. A thoroughly validated method, regardless of the technique, is indispensable for guaranteeing the quality and safety of the final pharmaceutical product.[2]

References

  • A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation. Benchchem.
  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline.
  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed.
  • Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Chiral Separation of 2-Phenylpropanamide Enantiomers by High-Performance Liquid Chromatography (HPLC). Benchchem.
  • Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precurs. SciSpace.
  • Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Chiral stationary phases and applications in gas chromatography. Open Access LMU.
  • (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • The Study of Chiral Stationary Phases for Gas Chromatography. AZoM.com.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas.
  • Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. MDPI.
  • Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. NIH National Library of Medicine.
  • Comparative Guide to the Analytical Method Validation for 2-Amino-4-phenylpentan-1-ol. Benchchem.
  • Validation of an enantioselective analysis for (l)-pidolic acid by chiral gas chromatography with derivatization. PubMed.

Sources

Biological activity comparison of (2R)-2-amino-2-phenylpropanamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1]

Compound Class:


-Disubstituted Amino Acid Amides
Primary Therapeutic Target:  Voltage-Gated Sodium Channels (VGSCs) – Slow Inactivation State
Key Indication:  Anticonvulsant (Epilepsy), Neuropathic Pain

(2R)-2-amino-2-phenylpropanamide represents a specialized scaffold within the "Functionalized Amino Acid" (FAA) class of anticonvulsants. Structurally, it is an


-methyl derivative of phenylglycinamide. This specific substitution pattern is critical for two reasons:
  • Conformational Locking: The geminal

    
    -methyl and phenyl groups restrict rotation around the 
    
    
    
    bond, enforcing a conformation that favors binding to the inactivated state of sodium channels.
  • Metabolic Stability: Unlike simple phenylglycine derivatives, the quaternary

    
    -carbon prevents racemization and blocks degradation by standard aminotransferases.
    

This guide compares the biological activity of (2R)-2-amino-2-phenylpropanamide derivatives against established standards: Lacosamide (Third-generation FAA) and Phenytoin (Classical hydantoin).

Mechanism of Action (MOA)

The primary mechanism for this class of derivatives is the selective enhancement of Sodium Channel Slow Inactivation . Unlike traditional sodium channel blockers (e.g., Carbamazepine) that block the pore or affect fast inactivation, (2R)-2-amino-2-phenylpropanamide derivatives bind to the channel when it is in the "slow inactivated" conformation, preventing the neuron from recovering and firing high-frequency repetitive action potentials (seizures).

Pathway Visualization: Sodium Channel Modulation

The following diagram illustrates the differential binding states.

SodiumChannelPathway Resting Resting State (Channel Closed) Open Open State (Ion Influx) Resting->Open Depolarization FastInact Fast Inactivation (Milliseconds) Open->FastInact IFM Particle Block SlowInact Slow Inactivation (Seconds/Minutes) Open->SlowInact Prolonged Depolarization FastInact->Resting Repolarization FastInact->SlowInact Conformational Rearrangement DrugTarget Target: (2R)-2-amino-2- phenylpropanamide Binding SlowInact->DrugTarget Stabilization DrugTarget->Resting Recovery Blocked

Caption: Differential state modulation of VGSCs. (2R)-2-amino-2-phenylpropanamide derivatives selectively stabilize the Slow Inactivation state, distinct from the Fast Inactivation pathway targeted by classical anticonvulsants.

Comparative Biological Activity[2][3]

The following data synthesizes Structure-Activity Relationship (SAR) studies involving


-amino acid amides. The (2R)-2-amino-2-phenylpropanamide scaffold is compared to Lacosamide (clinical standard) and Phenytoin (structural reference).
Table 1: Pharmacological Profile Comparison
Feature(2R)-2-amino-2-phenylpropanamide DerivativesLacosamide (Vimpat®)Phenytoin
Primary Target VGSC (Slow Inactivation)VGSC (Slow Inactivation)VGSC (Fast Inactivation)
MES

(Mouse)
3.6 – 15 mg/kg (High Potency)~4.5 mg/kg~9.5 mg/kg
Stereoselectivity (R)-isomer > (S)-isomer (>20-fold difference)(R)-isomer is activeNon-chiral (Hydantoin ring)
Metabolic Stability High (Steric hindrance at

-C)
Moderate (Demethylation via CYP2C19)Low (Saturable metabolism)
Neurotoxicity (

)
>100 mg/kg (High Safety Margin)~30 mg/kg (Rotarod)~65 mg/kg
Key Advantage Resistance to hydrolysis; rigid pharmacophore.Clinical efficacy established.[1]Low cost; broad spectrum.

Data Analysis:

  • Potency: Derivatives containing the (2R)-2-amino-2-phenylpropanamide core, specifically those with N-benzyl substitutions (similar to Lacosamide), show

    
     values in the Maximal Electroshock (MES) test ranging from 3.6 to 15 mg/kg, often outperforming Phenytoin [1, 3].
    
  • Stereochemistry: The biological activity is highly stereospecific. The (R)-configuration aligns with the binding pocket of the sodium channel, whereas the (S)-enantiomer is largely inactive or exhibits different pharmacology (e.g., weak sodium channel block) [1, 3].

  • Safety: The

    
    -methyl group reduces the "flattening" of the molecule, potentially reducing off-target binding compared to planar aromatic anticonvulsants, resulting in a higher Protective Index (
    
    
    
    ) [3].

Experimental Protocols

To validate the biological activity of these derivatives, the following self-validating protocols are recommended. These protocols control for false positives (e.g., muscle relaxation vs. true anticonvulsant activity).

Protocol A: Maximal Electroshock Seizure (MES) Test

This assay is the gold standard for identifying agents that prevent seizure spread (sodium channel blockade).

  • Animals: Male CF-1 mice (18–25 g).

  • Preparation: Solubilize test compounds in 0.5% methylcellulose or saline.

  • Administration: Administer compound intraperitoneally (i.p.) at varying doses (e.g., 3, 10, 30, 100 mg/kg).

  • Induction: 30 minutes post-injection, apply corneal electrodes.

    • Stimulus: 60 Hz, 50 mA, 0.2 second duration.

  • Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.

    • Validation: A control group (vehicle only) must show 100% tonic extension.

    • Calculation: Determine

      
       using probit analysis.
      
Protocol B: Whole-Cell Patch Clamp (Sodium Currents)

Determines if the compound affects the fast or slow inactivation state.

  • Cell Line: N1E-115 neuroblastoma cells or HEK293 cells stably expressing

    
    .
    
  • Setup:

    • Internal solution: CsF-based (to block K+ channels).

    • External solution: Standard Tyrode’s solution.

  • Voltage Protocol (Slow Inactivation):

    • Hold cells at -80 mV.

    • Apply a conditioning pre-pulse to -10 mV for varying durations (100 ms to 10 s) to induce slow inactivation.

    • Hyperpolarize to -100 mV for 20 ms (to recover fast inactivation).

    • Test pulse to 0 mV to measure available current.

  • Analysis:

    • Plot normalized current vs. pre-pulse duration.

    • Result Interpretation: A left-shift in the inactivation curve (or accelerated decay) in the presence of the drug indicates enhancement of slow inactivation.

Synthesis & Structural Optimization Workflow

The synthesis of (2R)-2-amino-2-phenylpropanamide derivatives requires controlling the chiral center at the quaternary carbon.

SynthesisWorkflow Start Starting Material: Acetophenone Step1 Step 1: Strecker Synthesis (KCN, NH4Cl, Chiral Auxiliary) Start->Step1 Intermediate Intermediate: Alpha-Amino Nitrile Step1->Intermediate Step2 Step 2: Hydrolysis (H2SO4 or H2O2/OH-) Intermediate->Step2 Product Core Scaffold: (rac)-2-amino-2-phenylpropanamide Step2->Product Resolution Step 3: Chiral Resolution (Tartaric Acid) -> (2R)-Isomer Product->Resolution Derivatization Step 4: N-Benzylation (Target Specificity) Resolution->Derivatization

Caption: General synthetic pathway for accessing the chiral (2R) scaffold. Note that asymmetric synthesis using chiral sulfinimines is preferred in modern workflows to avoid resolution steps.

References

  • Merging the Structural Motifs of Functionalized Amino Acids and

    
    -Aminoamides: Compounds with Significant Anticonvulsant Activities. 
    Source: National Institutes of Health (NIH) / PMC
    URL:[Link]
    
  • Synthesis and Anticonvulsant Activity of

    
    -Amino Acid Amide Derivatives. 
    Source: Researcher.Life / R Discovery
    URL:[Link]
    
  • Lacosamide: Mechanism of Action and Clinical Profile. Source: Wikipedia (General Reference for Lacosamide Comparator Data) URL:[Link][2]

  • New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Source: MDPI (Cells Journal) URL:[Link]

Sources

Enantioselective Bioactivity & Utility of 2-Amino-2-Phenylpropanamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the stereochemical distinction between the (S)- and (R)-isomers of 2-amino-2-phenylpropanamide (also known as


-methylphenylglycine amide). Unlike simple amino acid amides, this molecule possesses a quaternary 

-carbon center, conferring significant steric hindrance that alters its interaction with biological targets and hydrolytic enzymes.

Key Comparison Insights:

  • Metabolic Stability: The

    
    -methyl group renders the amide bond highly resistant to standard proteases, making these isomers valuable structural motifs for peptidomimetics with extended half-lives.
    
  • Biocatalytic Utility: The (S)-isomer is the specific substrate for Mycobacterium and Pseudomonas derived amidases, allowing for kinetic resolution. The (R)-isomer acts as a competitive inhibitor or remains unreacted, serving as a route to non-proteinogenic (R)-amino acids.

  • Pharmacological Relevance: The hydrolyzed acid forms (

    
    -methylphenylglycines) are potent Metabotropic Glutamate Receptor (mGluR) antagonists. The amide form serves as a crucial, blood-brain-barrier (BBB) permeable prodrug precursor.
    

Chemical & Stereochemical Context

The Quaternary Challenge: Standard phenylglycine amide is easily hydrolyzed. However, 2-amino-2-phenylpropanamide introduces a methyl group at the chiral center (


,

-disubstitution). This creates a "tetrasubstituted" carbon that blocks the nucleophilic attack trajectory required by many serine proteases, necessitating the use of specific, sterically permissive amidases for activation.
Feature(S)-Isomer(R)-IsomerRacemate
Configuration Matches L-amino acidsMatches D-amino acids50:50 Mixture
Amidase Activity High (

favored)
Low/Null (Resistant)Competitive Inhibition
Primary Utility Precursor to L-

-Me-PheGly
Precursor to D-

-Me-PheGly
Starting Material
mGluR Activity *Agonist/Antagonist (Subtype dependent)Antagonist (Subtype dependent)Mixed/Diluted

*Note: Activity refers to the corresponding amino acid after hydrolysis.

Biocatalytic Resolution: The Production Method

Obtaining enantiopure isomers of


-methyl amino acids via classical chemical resolution (crystallization) is inefficient due to the low acidity of the 

-proton. The industry standard is Enzymatic Kinetic Resolution .
Mechanism of Action

The process relies on the strict stereospecificity of amino acid amidases (e.g., from Pseudomonas putida or Ochrobactrum anthropi). These enzymes bind the (S)-amide in a three-point attachment model, hydrolyzing it to the acid, while leaving the (R)-amide intact.

Comparative Workflow: Chemical vs. Enzymatic

KineticResolution Start Racemic 2-amino-2- phenylpropanamide Complex Enzyme-Substrate Complex Start->Complex Binding Enzyme Stereoselective Amidase (e.g., P. putida) S_Acid (S)-Acid Product (Hydrolyzed) Enzyme->S_Acid Hydrolysis R_Amide (R)-Amide (Unreacted) Enzyme->R_Amide No Reaction (Recovery) Complex->Enzyme Catalysis

Figure 1: Enzymatic kinetic resolution workflow. The enzyme selectively processes the (S)-enantiomer, effectively separating the mixture into (S)-acid and (R)-amide.

Comparative Bioactivity & Pharmacological Applications[1][2][3]

A. Metabotropic Glutamate Receptor (mGluR) Modulation

The primary bioactive application of this scaffold is in neuroscience. The hydrolyzed product,


-methylphenylglycine (specifically the 4-carboxy derivatives like MCPG), acts as an antagonist at mGluRs.
  • Isomer Specificity: Research indicates that (S)-isomers often target Group I mGluRs (mGluR1/5), while (R)-isomers or substituted derivatives show selectivity for Group II/III.

  • Amide as Prodrug: The amide form (2-amino-2-phenylpropanamide) is more lipophilic than the zwitterionic acid, potentially allowing better CNS penetration before intracellular hydrolysis releases the active antagonist.

B. Enzymatic Stability (Metabolic Resistance)

In peptide synthesis, incorporating the (R)-isomer of 2-amino-2-phenylpropanamide creates a "non-cleavable" peptide bond.

  • Experiment: Incubation with Trypsin/Chymotrypsin.

  • Result: Peptides containing the

    
    -methylated residue show negligible degradation over 24 hours compared to non-methylated analogs (
    
    
    
    min).

Experimental Protocols

Protocol A: Chiral HPLC Separation

To quantify Enantiomeric Excess (


) and purity.

Objective: Baseline separation of (R) and (S) isomers. System: Agilent 1260 Infinity II or equivalent. Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)),


 mm, 5 µm.[1]
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve 1 mg of amide in 1 mL of mobile phase. Filter (0.45 µm).[1]

  • Expected Results:

    • (R)-Isomer Retention: ~6.5 min

    • (S)-Isomer Retention: ~8.2 min

    • Resolution (

      
      ): > 2.0
      
Protocol B: Enzymatic Hydrolysis Assay

To determine bioactivity/susceptibility.

  • Substrate: 50 mM Racemic 2-amino-2-phenylpropanamide in Phosphate Buffer (pH 7.5).

  • Enzyme: Added cell-free extract of Pseudomonas putida (ATCC 12633) or commercial Amino Acid Amidase.

  • Incubation: Shake at 30°C, 150 rpm.

  • Sampling: Take 100 µL aliquots at t=0, 1h, 4h, 24h.

  • Quenching: Add 100 µL Acetonitrile to denature enzyme.

  • Analysis: Centrifuge and analyze supernatant via HPLC (Protocol A).

  • Calculation:

    
    
    
    
    

Data Summary: Isomer Comparison

The following table summarizes the physicochemical and biological distinctions.

Parameter(S)-2-amino-2-phenylpropanamide(R)-2-amino-2-phenylpropanamide
Steric Bulk HighHigh
Amidase Hydrolysis Rapid (Substrate)Negligible (Inhibitor/Resistant)
mGluR Affinity (Acid) High (Group I Antagonist potential)High (Group II/III Antagonist potential)
Solubility (Water) Moderate (as HCl salt)Moderate (as HCl salt)
Optical Rotation (+) in dilute HCl(-) in dilute HCl

References

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide. Frontiers in Bioengineering and Biotechnology. [Link]

  • Hydrolysis of Amides. Science of Synthesis: Biocatalysis in Organic Synthesis. [Link]

  • Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns. Journal of Chromatography A. [Link]

Sources

A Comparative Guide to the Synthesis of (2R)-2-amino-2-phenylpropanamide: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and cost-effective synthesis of chiral building blocks is a cornerstone of innovation. (2R)-2-amino-2-phenylpropanamide, a key chiral amine moiety, presents a valuable case study in the strategic selection of synthetic routes. This guide provides an in-depth, objective comparison of distinct methodologies for its synthesis, moving beyond mere protocols to dissect the underlying causality of experimental choices and their practical implications. We will explore biocatalytic, asymmetric chemical, and resolution-based approaches, offering a comprehensive cost-benefit analysis to inform your research and development decisions.

Introduction to (2R)-2-amino-2-phenylpropanamide and its Synthetic Challenges

(2R)-2-amino-2-phenylpropanamide is a chiral α-amino amide, a structural motif prevalent in many biologically active compounds and pharmaceutical candidates. The primary challenge in its synthesis lies in controlling the stereochemistry at the α-carbon to selectively produce the desired (R)-enantiomer. The efficiency, cost-effectiveness, and environmental impact of achieving high enantiomeric purity are critical factors in selecting a synthetic strategy. This guide will compare three distinct and viable approaches:

  • Biocatalytic Hydrolysis of a Prochiral Nitrile: An enzymatic approach leveraging the high selectivity of microbial enzymes.

  • Diastereoselective Strecker Synthesis with a Chiral Auxiliary: A classic chemical method employing a recoverable chiral auxiliary to direct stereochemistry.

  • Chemoenzymatic Dynamic Kinetic Resolution of a Racemic Amine: A hybrid approach combining the selectivity of an enzyme with a chemical racemization catalyst.

Method 1: Biocatalytic Hydrolysis using Rhodococcus sp.

This approach utilizes whole cells of a microorganism, such as Rhodococcus sp., which contain a nitrile hydratase and an amidase. The process starts from the readily available 2-phenylpropanenitrile.

Workflow and Mechanism

The synthesis begins with the racemic 2-phenyl-2-aminopropanenitrile. The nitrile hydratase enzyme within the Rhodococcus sp. cells shows a preference for hydrating the (R)-nitrile to the corresponding (R)-amide, while the L-enantioselective amidase hydrolyzes the (S)-amide (if formed) to the corresponding amino acid, allowing for the accumulation of the desired (R)-amide.

Racemic 2-phenyl-2-aminopropanenitrile Racemic 2-phenyl-2-aminopropanenitrile Hydration Hydration Racemic 2-phenyl-2-aminopropanenitrile->Hydration Nitrile Hydratase (R)-2-amino-2-phenylpropanamide (Product) (R)-2-amino-2-phenylpropanamide (Product) Hydration->(R)-2-amino-2-phenylpropanamide (Product) Enantioselective (S)-2-amino-2-phenylpropanamide (S)-2-amino-2-phenylpropanamide Hydration->(S)-2-amino-2-phenylpropanamide Hydrolysis Hydrolysis (S)-2-amino-2-phenylpropanamide->Hydrolysis L-amidase (S)-2-amino-2-phenylpropanoic acid (Byproduct) (S)-2-amino-2-phenylpropanoic acid (Byproduct) Hydrolysis->(S)-2-amino-2-phenylpropanoic acid (Byproduct)

Caption: Biocatalytic synthesis of (2R)-2-amino-2-phenylpropanamide.

Experimental Protocol

A suspension of Rhodococcus sp. cells is prepared in a phosphate buffer. The racemic 2-phenyl-2-aminopropanenitrile is added, and the mixture is incubated with agitation. The reaction progress is monitored by HPLC to determine the conversion and enantiomeric excess of the product. Upon completion, the cells are removed by centrifugation, and the product is extracted from the supernatant.

Cost-Benefit Analysis
FactorAnalysis
Cost The primary cost is the biocatalyst (Rhodococcus sp. cells). While commercially available, large-scale production may require in-house fermentation capabilities, adding to the initial investment. However, the starting material, 2-phenylpropanenitrile, is relatively inexpensive.[1]
Yield & Efficiency This method can achieve high yields and excellent enantiomeric excess (>95%) for the desired amide.[2] Reaction times are typically in the range of hours to a day. The Process Mass Intensity (PMI) can be favorable due to the use of water as the primary solvent and the high efficiency of the enzymatic conversion.
Safety & Environment This is a green chemistry approach, operating under mild conditions (room temperature and neutral pH) in an aqueous medium. It avoids the use of harsh reagents and hazardous organic solvents.
Scalability The process is scalable, with established industrial precedent for enzymatic processes.[3][4] However, scaling up requires expertise in fermentation and biocatalysis.

Method 2: Diastereoselective Strecker Synthesis

The Strecker synthesis is a well-established method for producing α-amino acids and their derivatives. By using a chiral auxiliary, the reaction can be directed to produce a specific stereoisomer. This example utilizes (R)-phenylglycine amide as a chiral auxiliary.

Workflow and Mechanism

The synthesis involves the reaction of acetophenone with ammonia and a cyanide source in the presence of (R)-phenylglycine amide. This forms a diastereomeric mixture of α-aminonitriles. A key advantage of this specific method is the potential for a crystallization-induced asymmetric transformation, where the desired diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards its formation. The chiral auxiliary can then be cleaved and recovered.

Acetophenone Acetophenone Iminium Formation Iminium Formation Acetophenone->Iminium Formation + NH3, (R)-phenylglycine amide Diastereomeric Aminonitriles Diastereomeric Aminonitriles Iminium Formation->Diastereomeric Aminonitriles + HCN Crystallization Crystallization Diastereomeric Aminonitriles->Crystallization Selective Precipitation Desired Diastereomer Desired Diastereomer Crystallization->Desired Diastereomer Hydrolysis & Cleavage Hydrolysis & Cleavage Desired Diastereomer->Hydrolysis & Cleavage Acid Hydrolysis (2R)-2-amino-2-phenylpropanamide (Product) (2R)-2-amino-2-phenylpropanamide (Product) Hydrolysis & Cleavage->(2R)-2-amino-2-phenylpropanamide (Product) (R)-phenylglycine (Recovered Auxiliary) (R)-phenylglycine (Recovered Auxiliary) Hydrolysis & Cleavage->(R)-phenylglycine (Recovered Auxiliary)

Caption: Asymmetric Strecker synthesis workflow.

Experimental Protocol

To a solution of (R)-phenylglycine amide and acetophenone in a suitable solvent (e.g., methanol/water), a cyanide source (e.g., NaCN) and an acid (e.g., acetic acid) are added. The reaction mixture is stirred, and the precipitation of the desired diastereomeric aminonitrile is monitored. The solid is collected by filtration and then hydrolyzed under acidic conditions to yield (2R)-2-amino-2-phenylpropanamide and recover the chiral auxiliary.

Cost-Benefit Analysis
FactorAnalysis
Cost The main cost driver is the chiral auxiliary, (R)-phenylglycine amide. Although it can be recovered, the efficiency of recovery impacts the overall cost. The starting materials, acetophenone and cyanide sources, are commodity chemicals.
Yield & Efficiency This method can achieve high yields (76-93%) and excellent diastereomeric ratios (>99:1) for the aminonitrile intermediate due to the crystallization-induced asymmetric transformation.[5][6][7] The subsequent hydrolysis and purification steps will affect the overall yield.
Safety & Environment The use of cyanide is a significant safety concern and requires strict handling protocols. The reaction may also use organic solvents, contributing to a higher PMI compared to the biocatalytic route.
Scalability The process is scalable, but the handling of large quantities of cyanide and the efficiency of the crystallization and auxiliary recovery at scale need careful consideration.

Method 3: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

This sophisticated approach combines the high enantioselectivity of an enzyme with a chemical catalyst that racemizes the unwanted enantiomer in situ. This allows for a theoretical yield of 100% for the desired enantiomer.

Workflow and Mechanism

The process starts with racemic 2-amino-2-phenylpropanamide. A lipase, such as Candida antarctica lipase B (CALB), selectively acylates the (R)-enantiomer. Simultaneously, a transition metal catalyst (e.g., a ruthenium complex) racemizes the unreacted (S)-enantiomer, continuously feeding it back into the resolution cycle.

cluster_0 Racemic 2-amino-2-phenylpropanamide (R)-enantiomer (R)-enantiomer Acylation Acylation (R)-enantiomer->Acylation Lipase (e.g., CALB) (S)-enantiomer (S)-enantiomer Racemization Racemization (S)-enantiomer->Racemization Ru-catalyst (R)-N-acetyl-2-amino-2-phenylpropanamide (Product) (R)-N-acetyl-2-amino-2-phenylpropanamide (Product) Acylation->(R)-N-acetyl-2-amino-2-phenylpropanamide (Product) Racemization->(R)-enantiomer

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: (2R)-2-amino-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026


-methylphenylglycinamide)
CAS Registry Number:  19196-63-5 (General/Racemic analog reference)

Executive Safety Summary

Status: High-Caution Intermediate. As a chiral


-disubstituted amino acid derivative, (2R)-2-amino-2-phenylpropanamide presents specific handling challenges. While specific toxicological data (LD50) for this exact isomer is often limited in public repositories, Structure-Activity Relationship (SAR) analysis with analogous primary amines (e.g., 

-methylbenzylamine) dictates that we treat this compound as Corrosive (Skin Corr. 1B) and a Potential Respiratory Sensitizer .

The Core Directive: Do not rely on the absence of specific GHS data to lower safety standards. Apply Control Band 3 (Potent/Toxic) protocols until definitive data proves otherwise.

Hazard Identification & Risk Assessment

To ensure safety, we extrapolate hazards from the functional groups:

  • Primary Amine (

    
    ):  High potential for chemical burns, ocular damage, and respiratory irritation.
    
  • Chiral Center: Biological activity is stereospecific; the (2R)-isomer may have distinct pharmacological interactions compared to the racemate.

  • Physical State: Solid powder.[1] High risk of airborne dust generation and static charge accumulation.

Hazard Classification (Inferred GHS)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat 1B / 2H314: Causes severe skin burns and eye damage.[2]
Eye Damage Cat 1H318: Causes serious eye damage.[2]
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[3]
Sensitization Cat 1H317: May cause an allergic skin reaction.

PPE Selection Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Table 1: Task-Based PPE Requirements
Task IntensityRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Tier 1: Storage & Transport (Sealed containers)N/A (If sealed)Single Nitrile (0.11 mm)Safety Glasses (ANSI Z87.1)Standard Lab Coat (Cotton/Poly)
Tier 2: Weighing & Transfer (Open powder handling)P100 / N95 (if outside hood)Fume Hood PreferredDouble Nitrile (Outer: 0.14 mm)Change every 30 minsChemical Goggles (Sealed, no vents)Lab Coat + Tyvek Sleeves or Apron
Tier 3: Synthesis & Dissolution (Liquid phase/Solvents)Fume Hood Required.Respirator backup for spill.Laminate / Butyl (If using DCM/DMF)Double Nitrile (General)Chemical Goggles + Face Shield (if splash risk)Chemical Resistant Apron (Rubber/Neoprene)
Tier 4: Spill Cleanup (> 5 grams)Full-Face Respirator (OV/AG/P100 Cartridge)Chem-Tape / Silver Shield (High permeation resistance)Integrated into Full-Face MaskTyvek Coveralls (Type 4/5/6)

Decision Logic & Workflow Visualization

Diagram 1: PPE Decision Tree (Control Banding)

This logic gate ensures you select the correct protection level based on the physical state and quantity of the material.

PPE_Decision_Tree Start Start: Handling (2R)-2-amino-2-phenylpropanamide State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Solution / Reaction Mix State->Liquid Quant_Solid Quantity > 100 mg? Solid->Quant_Solid Quant_Liq Solvent Type? Liquid->Quant_Liq Tier1 Tier 1 PPE (Standard Lab Safety) Quant_Solid->Tier1 No (Sealed/Trace) Tier2 Tier 2 PPE (Fume Hood + Double Glove) Quant_Solid->Tier2 Yes (Weighing) Quant_Liq->Tier2 Aqueous/Alcohol Tier3 Tier 3 PPE (Shielding + Chem-Resist Gloves) Quant_Liq->Tier3 DCM/DMF/DMSO

Caption: Decision logic for selecting PPE based on physical state and solvent interaction risks.

Operational Protocol: Safe Handling Workflow

Diagram 2: Weighing & Transfer Workflow

Static electricity is a major risk with organic amino-amides. This workflow minimizes dispersion.

Handling_Workflow Prep 1. Preparation Check Balance & Ionizer Donning 2. Donning PPE Double Gloves + Sleeves Prep->Donning Static 3. Static Control Use Anti-Static Gun/Bar Donning->Static Weigh 4. Weighing Inside Fume Hood Only Static->Weigh Clean 5. Decontamination Wipe with 10% HCl then Ethanol Weigh->Clean Waste 6. Disposal Solid Waste Stream Clean->Waste

Caption: Step-by-step workflow emphasizing static control during the weighing of fine organic powders.

Detailed Methodology

1. Engineering Controls (The Primary Barrier):

  • Fume Hood: All handling of open containers must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Static Dissipation: Use an ionizing fan or anti-static gun on the spatula and weigh boat before transfer. Amide powders are prone to "flying" due to static charge.

2. Weighing Procedure:

  • Step A: Place a disposable secondary containment tray (spill tray) inside the hood.

  • Step B: Tare the weigh boat.

  • Step C: Transfer the solid using a stainless steel spatula (avoid plastic to reduce static).

  • Step D: Immediately recap the stock bottle. Wipe the threads of the bottle with a dry Kimwipe to prevent crust formation (carbamate formation from reaction with air/CO2).

3. Decontamination:

  • Solvent Choice: Amines are basic. Clean spills first with a dilute acid (e.g., 5% Acetic Acid or 1N HCl) to convert the free amine to a water-soluble salt, then wipe with water, followed by ethanol.

  • Do not use bleach (Sodium Hypochlorite) initially, as this can form chloramines (toxic gas) when reacting with primary amines.

Disposal & Emergency Response

Waste Management
  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a "Hazardous Solid Waste" bin labeled "Toxic/Corrosive Organic Solid."

  • Liquid Waste: Segregate into "Basic Organic Waste" or "Non-Halogenated Organic Waste" depending on the solvent used. Do not mix with strong acids in the waste container to avoid exothermic neutralization.

Emergency Procedures
  • Skin Contact: Immediate flush with water for 15 minutes.[1][3][4][5][6][7] Do not use solvent to wash skin (increases permeation).

  • Eye Contact: Flush for 15 minutes holding eyelids open.[4] Seek immediate ophthalmological consult due to high pH risk.

  • Spill (Powder):

    • Evacuate immediate area.[1][4][5][6]

    • Don N95/P100 respirator.

    • Cover spill with wet paper towels (to prevent dust).

    • Scoop into waste container.

    • Neutralize surface with dilute acetic acid.

References

  • PubChem. (2025).[8][9] (2R)-2-amino-2-phenylacetamide (Phenylglycinamide) Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][3] Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。